molecular formula C8H8N2O B1278422 2-Methyl-1,3-benzoxazol-4-amine CAS No. 342897-54-5

2-Methyl-1,3-benzoxazol-4-amine

Cat. No.: B1278422
CAS No.: 342897-54-5
M. Wt: 148.16 g/mol
InChI Key: OEULNBJKLTXMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-benzoxazol-4-amine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEULNBJKLTXMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442335
Record name 2-Methyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342897-54-5
Record name 2-Methyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Methyl-1,3-benzoxazol-4-amine. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines reported data from chemical databases with predicted values and comparative analysis of closely related compounds. All quantitative data is summarized in structured tables, and where available, experimental protocols are detailed.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of a benzene ring fused to a 2-methylated oxazole ring, with an amine group substituted at the 4-position of the benzoxazole moiety.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1][2]
Molecular Weight 148.16 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[2]
CAS Number 342897-54-5PubChem[2]
Canonical SMILES CC1=NC2=C(C=CC=C2O1)NPubChem[1][2]
InChI Key OEULNBJKLTXMSN-UHFFFAOYSA-NPubChem[1][2]
Predicted XLogP3 1.5PubChem[1][2]
Predicted Hydrogen Bond Donors 1PubChem[1]
Predicted Hydrogen Bond Acceptors 3PubChem[1]
Predicted Rotatable Bond Count 0PubChem[1]
Predicted Topological Polar Surface Area 52.1 ŲPubChem[1][2]

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Synthesis_of_2_Methyl_1_3_benzoxazol_4_amine cluster_reactants Reactants cluster_product Product 2_Methyl_4H_3_1_benzoxazin_4_one 2-Methyl-4H-3,1-benzoxazin-4-one 2_Methyl_1_3_benzoxazol_4_amine This compound 2_Methyl_4H_3_1_benzoxazin_4_one->2_Methyl_1_3_benzoxazol_4_amine Aminolysis Ammonia Ammonia (NH₃) Ammonia->2_Methyl_1_3_benzoxazol_4_amine

Proposed synthesis of this compound.

Methodology:

  • Preparation of the Precursor: 2-Methyl-4H-3,1-benzoxazin-4-one can be synthesized by refluxing anthranilic acid with an excess of acetic anhydride.[3]

  • Aminolysis: The synthesized 2-Methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol or pyridine.

  • A source of ammonia, such as ammonium acetate, is added to the solution.[4]

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by filtration or extraction with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Spectral Data

No dedicated experimental spectra for this compound were found. The following sections provide predicted data and analysis based on related compounds.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺149.07094125.9
[M+Na]⁺171.05288137.4
[M-H]⁻147.05638130.6
[M+NH₄]⁺166.09748147.6
[M+K]⁺187.02682135.7
Infrared (IR) Spectroscopy (Predicted)

The expected IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (amine)3400-3250Asymmetric and symmetric stretching
C-H (aromatic)3100-3000Stretching
C-H (methyl)2975-2860Stretching
C=N (oxazole)1650-1550Stretching
C=C (aromatic)1600-1450Stretching
N-H (amine)1650-1580Bending
C-N (aromatic amine)1335-1250Stretching
C-O (oxazole)1270-1200Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Detailed experimental NMR data is unavailable. Predictions for ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of similar benzoxazole structures.

  • ¹H NMR: Protons on the aromatic ring are expected in the range of δ 6.5-8.0 ppm. The methyl protons would likely appear as a singlet around δ 2.5 ppm. The amine protons would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: Aromatic carbons are expected in the region of δ 110-150 ppm. The methyl carbon would likely appear around δ 15-25 ppm. The C2 carbon of the oxazole ring would be significantly downfield.

Biological Activity

Specific studies on the biological activity of this compound have not been identified. However, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[5][6]

Potential Antimicrobial Activity

Benzoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][6][7] These compounds are known to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some benzoxazole-based antimicrobials has been linked to the inhibition of DNA gyrase.[6] Therefore, this compound could be a candidate for antimicrobial screening.

Potential Anticancer Activity

Numerous benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] Their anticancer activity is often attributed to the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase. Given the prevalence of this activity within the benzoxazole class, this compound could be evaluated for its cytotoxic potential.

Potential Enzyme Inhibition

Derivatives of 2-methylbenzoxazole have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[9] MAO inhibitors are used in the treatment of neurodegenerative and neuropsychiatric disorders. The structural similarity of this compound to these known inhibitors suggests it could be a candidate for MAO inhibition studies.

Experimental and logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, followed by screening for potential biological activities.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_screening Biological Activity Screening A Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one B Aminolysis with Ammonia A->B C Purification (Recrystallization/Chromatography) B->C D Mass Spectrometry C->D Characterize Product E IR Spectroscopy C->E Characterize Product F NMR Spectroscopy (¹H, ¹³C) C->F Characterize Product G Antimicrobial Assays C->G Screen for Activity H Cytotoxicity Assays C->H Screen for Activity I Enzyme Inhibition Assays (e.g., MAO) C->I Screen for Activity

General workflow for synthesis, characterization, and screening.

Conclusion

This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While experimental data for this specific molecule is scarce, its structural relationship to a broad class of biologically active benzoxazoles suggests that it may possess interesting pharmacological properties. The proposed synthetic route offers a viable starting point for its preparation, which would enable detailed characterization and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

2-Methyl-1,3-benzoxazol-4-amine CAS number 342897-54-5

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2-Methyl-1,3-benzoxazol-4-amine (CAS Number: 342897-54-5) for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks detailed experimental data for this compound. This guide summarizes the available information and provides general methodologies and potential activities based on the broader class of benzoxazole derivatives to serve as a foundational resource.

Core Compound Information

This compound is a heterocyclic organic compound. The benzoxazole core is a known pharmacophore, suggesting potential biological activity.

Table 1: Physicochemical Properties

Property Value
CAS Number 342897-54-5
Molecular Formula C₈H₈N₂O[1][2][3]
Molecular Weight 148.17 g/mol [1][2][3]
IUPAC Name This compound[4]

| Synonyms | 4-Amino-2-methylbenzoxazole, 2-Methyl-benzo[d]oxazol-4-amine[5] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthesis can be postulated based on established methods for analogous benzoxazole derivatives.

General Synthetic Pathway

The synthesis of 2-substituted benzoxazoles typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible route involves the reaction of 2,4-diaminophenol with an acetylating agent, followed by cyclization.

G cluster_0 Reaction cluster_1 Cyclization & Workup 2,4-Diaminophenol 2,4-Diaminophenol Intermediate Intermediate 2,4-Diaminophenol->Intermediate Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Cyclization Cyclization Intermediate->Cyclization Heat/Acid Catalyst Purification Purification Cyclization->Purification Product This compound Purification->Product

Caption: A potential synthetic workflow for this compound.

Postulated Experimental Protocol

Materials:

  • 2,4-Diaminophenol

  • Acetic anhydride or acetyl chloride

  • Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Base for neutralization (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of 2,4-diaminophenol in an anhydrous solvent, add the acid catalyst.

  • Slowly add acetic anhydride or acetyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with an aqueous solution of a suitable base.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

While specific spectral data for this compound is not available, the following are expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Signals for aromatic protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic protons would likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methyl protons would be a singlet around δ 2.5 ppm. The amine protons' shift would be solvent-dependent.
¹³C NMR Resonances for aromatic carbons, the methyl carbon, and carbons of the oxazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O stretching.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 148.17). |

Biological Activity and Potential Applications

Specific biological activity data for this compound is not documented in the searched literature. However, the benzoxazole scaffold is present in many biologically active compounds, suggesting potential areas for investigation.

General Activities of Benzoxazole Derivatives
  • Antimicrobial Activity: Benzoxazole derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.[1][6]

  • Antitumor Activity: Several studies have reported the potential of benzoxazole-containing compounds as anticancer agents.

  • Enzyme Inhibition: This class of compounds has been explored for the inhibition of various enzymes, which could be relevant in different disease contexts.

The specific biological profile of this compound would need to be determined through experimental screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed[5]

  • Causes skin irritation[5]

  • Causes serious eye irritation[5]

  • May cause respiratory irritation[5]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The lack of detailed public data on this compound presents an opportunity for novel research.

G Synthesis_Optimization Synthesis Optimization Full_Characterization Full Spectroscopic Characterization Synthesis_Optimization->Full_Characterization Biological_Screening Broad Biological Screening Full_Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship Studies Biological_Screening->SAR_Studies Target_Identification Mechanism of Action & Target Identification SAR_Studies->Target_Identification

Caption: Proposed research workflow for this compound.

Key areas for future investigation include:

  • Development and optimization of a reliable synthetic protocol.

  • Full analytical characterization using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.

  • Comprehensive biological screening to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies by synthesizing and testing related derivatives to understand the key structural features for any observed activity.

  • Mechanism of action studies for any confirmed biological activities to identify molecular targets and signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-1,3-benzoxazol-4-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, established protocol for this specific isomer, this document outlines a robust and scientifically sound two-step synthetic route starting from a commercially available precursor. The methodologies presented are based on well-established and analogous chemical transformations, ensuring a high probability of success for experienced researchers.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The strategy involves the initial formation of the 2-methylbenzoxazole core from a substituted o-aminophenol, followed by the chemical modification of a functional group to yield the final desired amine.

The proposed pathway commences with the cyclization of 2-amino-3-nitrophenol with acetic anhydride. This reaction constructs the benzoxazole ring system and incorporates the required 2-methyl group, yielding the intermediate, 2-methyl-4-nitro-1,3-benzoxazole. The subsequent step involves the selective reduction of the nitro group at the 4-position to the corresponding amine using a standard reducing agent such as tin(II) chloride in the presence of hydrochloric acid.

This approach is advantageous due to the commercial availability of the starting material, 2-amino-3-nitrophenol, and the reliability of the proposed chemical transformations.

Reaction Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway A 2-Amino-3-nitrophenol B 2-Methyl-4-nitro-1,3-benzoxazole A->B Acetic Anhydride, Heat C This compound B->C SnCl2.2H2O, HCl, Ethanol

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on analogous and well-documented reactions in organic chemistry literature.

Step 1: Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole

This step involves the cyclocondensation of 2-amino-3-nitrophenol with acetic anhydride. The reaction proceeds through the initial acetylation of the amino group, followed by an intramolecular cyclization with the elimination of water to form the benzoxazole ring.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitrophenol (1.0 equivalent).

  • To the flask, add an excess of acetic anhydride (approximately 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • If necessary, purify the crude 2-methyl-4-nitro-1,3-benzoxazole by recrystallization from a suitable solvent such as ethanol.

Reactant/Reagent Molecular Weight ( g/mol ) Molar Equivalents
2-Amino-3-nitrophenol154.121.0
Acetic Anhydride102.095.0 - 10.0

Table 1: Reagents for the synthesis of 2-Methyl-4-nitro-1,3-benzoxazole.

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of 2-methyl-4-nitro-1,3-benzoxazole to the desired amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic alcoholic solvent.

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitro-1,3-benzoxazole (1.0 equivalent) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 equivalents).

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[1]

Reactant/Reagent Molecular Weight ( g/mol ) Molar Equivalents
2-Methyl-4-nitro-1,3-benzoxazole178.151.0
Tin(II) chloride dihydrate225.633.0 - 5.0
Concentrated Hydrochloric Acid36.46Excess
Ethanol46.07Solvent

Table 2: Reagents for the synthesis of this compound.

Workflow Visualization

The experimental workflow for the synthesis can be represented by the following diagram:

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole cluster_step2 Step 2: Synthesis of this compound A1 Combine 2-amino-3-nitrophenol and acetic anhydride A2 Reflux for 2-4 hours A1->A2 A3 TLC Monitoring A2->A3 A4 Cool and precipitate in ice water A3->A4 A5 Filter and wash with water A4->A5 A6 Dry the crude product A5->A6 A7 Purify by recrystallization (optional) A6->A7 B1 Dissolve 2-methyl-4-nitro-1,3-benzoxazole in ethanol A7->B1 Intermediate Product B2 Add SnCl2.2H2O and HCl B1->B2 B3 Reflux for 1-3 hours B2->B3 B4 TLC Monitoring B3->B4 B5 Cool and neutralize B4->B5 B6 Extract with ethyl acetate B5->B6 B7 Dry and concentrate B6->B7 B8 Purify by chromatography/ recrystallization B7->B8

Figure 2: Detailed experimental workflow for the synthesis.

Concluding Remarks

This technical guide provides a detailed and actionable synthetic route for this compound. The proposed two-step synthesis, starting from the commercially available 2-amino-3-nitrophenol, is based on reliable and well-understood organic reactions. The provided experimental protocols, along with the quantitative data and workflow visualization, should serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by qualified personnel. The final product should be thoroughly characterized using modern analytical techniques (e.g., NMR, MS, and IR spectroscopy) to confirm its identity and purity.

References

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazol-4-amine, including its chemical identity, proposed synthesis, and a review of the biological activities associated with the broader class of benzoxazole derivatives. The document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole structure, which consists of a benzene ring fused to an oxazole ring, is a prominent scaffold in many biologically active molecules.[1]

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 342897-54-5
InChI InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3[1]
InChIKey OEULNBJKLTXMSN-UHFFFAOYSA-N[1]
SMILES CC1=NC2=C(C=CC=C2O1)N[1]
Predicted XLogP3 1.5[1]
Monoisotopic Mass 148.063662883 Da[1]

Proposed Synthesis

For the synthesis of this compound, a logical starting material is 2,3-diaminophenol. The proposed reaction involves the selective N-acetylation of one of the amino groups by acetic anhydride, followed by an intramolecular cyclization to form the benzoxazole ring. In reactions of aminophenols with acetic anhydride, the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential acylation at the nitrogen atom.[4][5][6][7]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_3_diaminophenol 2,3-Diaminophenol acetylation Selective N-Acetylation 2_3_diaminophenol->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation cyclization Intramolecular Cyclization / Dehydration acetylation->cyclization Intermediate: N-(2-amino-3-hydroxyphenyl)acetamide product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminophenol (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Biological Activities and Potential Applications in Drug Development

While no specific biological studies have been published for this compound, the benzoxazole scaffold is a key pharmacophore in a wide array of medicinally important compounds. Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities.

Anticancer Activity: Numerous benzoxazole derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, lung, and liver cancer.[8][9][10][11] For instance, compounds 3m and 3n, analogues of the anticancer prodrug Phortress, have shown significant anticancer effects.[8] The anticancer activity of some benzoxazoles is believed to be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[8]

Antimicrobial Activity: The benzoxazole nucleus is also a constituent of many compounds with significant antimicrobial properties.[12][13][14][15][16] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][17] For example, certain 2-aminobenzoxazole derivatives have displayed potent and broad-spectrum antifungal activities against several phytopathogenic fungi.[12]

Table 2: Examples of Biological Activity in Structurally Related Benzoxazole Derivatives

Compound Class/DerivativeBiological ActivityQuantitative Data (Example)Reference
5-Amino-2-(4-tert-butylphenyl)benzoxazole derivativesAntimicrobialMIC values ranging from 64 µg/ml to >512 µg/ml against E. faecalis[12]
4-Aminobenzofuroxan derivativesAnticancerIC₅₀ of 12.7 µM against T98G (glioblastoma) cell line[18]
Phortress Analogue (Compound 3n)AnticancerSignificant cytotoxicity against HT-29, MCF7, A549, HepG2, C6 cells[8]
2-Aryl and N-phenyl benzoxazole derivativesAntimicrobialPotent activity against E. coli at 25 µg/mL[13]

Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Pathway

A potential, though unconfirmed, mechanism of action for the anticancer effects of certain benzoxazole derivatives involves the activation of the Aryl Hydrocarbon Receptor (AhR).[8] AhR is a ligand-activated transcription factor involved in the regulation of genes encoding for drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of target genes, leading to their transcription. The induction of CYP1A1 can lead to the metabolic activation of pro-carcinogens or, in the case of certain anticancer drugs, their conversion into cytotoxic metabolites.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation ligand Benzoxazole Derivative AhR_complex AhR Complex (AhR, Hsp90, etc.) ligand->AhR_complex Binds activated_AhR Activated AhR AhR_complex->activated_AhR Conformational Change ARNT ARNT activated_AhR->ARNT Translocates to Nucleus and Dimerizes with AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein

Caption: Potential AhR signaling pathway for benzoxazole derivatives.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the pharmacologically significant class of benzoxazoles. Based on the extensive body of research on related compounds, it holds potential for applications in drug discovery, particularly in the areas of oncology and infectious diseases. The proposed synthesis provides a viable route for obtaining this compound for further investigation. Future research should focus on the actual synthesis and subsequent biological evaluation of this compound to determine its specific activities and potential therapeutic utility.

References

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-amine: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and provides a plausible experimental protocol for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of the molecular structure and a proposed synthetic workflow using Graphviz (DOT language), adhering to specified presentation guidelines.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with an oxazole ring confers a rigid, planar structure that can effectively interact with various biological targets. The substituent at the 2-position and the pattern of substitution on the benzene ring play a crucial role in modulating the pharmacological profile of these compounds. This compound, with its specific substitution pattern, presents a scaffold with potential for further chemical modification and exploration of its biological activities.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound. The core structure consists of a bicyclic system where a benzene ring is fused to an oxazole ring. A methyl group is attached at the 2-position of the oxazole ring, and an amine group is substituted at the 4-position of the benzene ring.

Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 342897-54-5[3][4]
Molecular Formula C₈H₈N₂O[3][4]
SMILES CC1=NC2=C(C=CC=C2O1)N[3]
InChI InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3[3]
InChIKey OEULNBJKLTXMSN-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueReference
Molecular Weight 148.16 g/mol [3]
Monoisotopic Mass 148.0637 Da[3]
XLogP3-AA 1.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Molecular Visualization

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway involves the cyclocondensation of 2,3-diaminophenol with acetic anhydride.

SynthesisWorkflow Reactant1 2,3-Diaminophenol Reaction Cyclocondensation Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Solvent Polyphosphoric Acid (PPA) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Proposed synthetic workflow for this compound.

3.1.1. Materials and Equipment

  • 2,3-Diaminophenol

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • TLC plates and developing chamber

3.1.2. Procedure

  • In a round-bottom flask, a mixture of 2,3-diaminophenol (1.24 g, 10 mmol) and acetic anhydride (1.12 mL, 12 mmol) is carefully heated in polyphosphoric acid (10 mL) at 140-150 °C for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Alternatively, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz or higher spectrometer. Expected signals would include a singlet for the methyl protons, signals for the aromatic protons, and a broad singlet for the amine protons.

  • ¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument. Expected signals would correspond to the methyl carbon, the aromatic carbons, and the carbons of the benzoxazole ring system.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern.

Expected Experimental Data

The following tables summarize the expected quantitative data from the characterization of this compound. These are predicted values based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5s3H-CH₃
~ 5.5br s2H-NH₂
~ 6.5 - 7.5m3HAromatic-H
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 15-CH₃
~ 105 - 150Aromatic and Benzoxazole Carbons
~ 165C=N
Predicted IR Spectral Data (KBr Pellet, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)[8]
3050 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
~ 1640StrongC=N stretch[9]
1620 - 1580MediumN-H bend (primary amine)[8]
1500 - 1400MediumAromatic C=C stretch
1250 - 1050StrongC-O-C stretch
~ 1300StrongAromatic C-N stretch[8]
Mass Spectrometry Data
ParameterValue
Molecular Ion [M]⁺ m/z 148
[M+H]⁺ m/z 149

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited in the public domain, the benzoxazole scaffold is known to exhibit a broad range of pharmacological effects.[1] Benzoxazole derivatives have been reported as:

  • Antimicrobial agents: Exhibiting activity against various strains of bacteria and fungi.[2]

  • Anticancer agents: Showing cytotoxic effects against different cancer cell lines.[1]

  • Anti-inflammatory agents: By inhibiting enzymes such as cyclooxygenase.[1]

The mechanism of action for these activities often involves the interaction of the benzoxazole core and its substituents with specific enzymes or receptors. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A logical workflow for investigating its biological activity is presented below.

BiologicalScreening Compound This compound Screening High-Throughput Screening (e.g., Cell-based assays) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit TargetID Target Identification & Validation (e.g., Affinity chromatography, genetic screening) Hit->TargetID Mechanism Mechanism of Action Studies (e.g., Enzyme kinetics, pathway analysis) TargetID->Mechanism LeadOpt Lead Optimization (Structure-Activity Relationship studies) Mechanism->LeadOpt

Caption: Workflow for biological activity screening and mechanism of action studies.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, and a proposed methodology for its synthesis and characterization. The presented data, including predicted spectral information, serves as a valuable resource for researchers interested in the synthesis and further investigation of this compound. The versatile benzoxazole scaffold suggests that this compound could be a promising starting point for the development of novel therapeutic agents. Further studies are warranted to explore its biological potential and elucidate its mechanism of action.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-1,3-benzoxazol-4-amine is limited. This guide presents a detailed overview of expected spectroscopic characteristics and provides representative data from closely related structural analogs, namely isomers such as 5-methylbenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals in the structural elucidation of this class of compounds.

Introduction to Spectroscopic Analysis of Benzoxazoles

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the structural core of many pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a significant focus in medicinal chemistry and drug discovery. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure determination. This guide provides an in-depth look at the expected spectroscopic data for this compound and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the heterocyclic ring.

Table 1: Representative ¹H NMR Spectroscopic Data for Methyl-Substituted Aminobenzoxazoles.

Compound Solvent Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz), Assignment
5-Methylbenzo[d]oxazol-2-amine DMSO-d₆7.29 (s, 2H, -NH₂), 7.16 (d, J = 8.0 Hz, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.75 (d, J = 7.9 Hz, 1H, Ar-H), 2.30 (s, 3H, -CH₃)[1]
6-Methylbenzo[d]oxazol-2-amine DMSO-d₆7.29 (s, 2H, -NH₂), 7.14 (s, 1H, Ar-H), 7.06 (d, J = 7.9 Hz, 1H, Ar-H), 6.90 (d, J = 7.6 Hz, 1H, Ar-H), 2.32 (s, 3H, -CH₃)[1]
¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the position of the amino and methyl substituents.

Table 2: Representative ¹³C NMR Spectroscopic Data for Methyl-Substituted Aminobenzoxazoles.

Compound Solvent Chemical Shift (δ) ppm, Assignment
5-Methylbenzo[d]oxazol-2-amine DMSO-d₆162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10 (-CH₃)[1]
6-Methylbenzo[d]oxazol-2-amine DMSO-d₆162.30, 148.06, 140.89, 129.38, 124.09, 114.69, 108.9, 20.97 (-CH₃)[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C=N stretching of the oxazole ring, and C-N and C-O stretching vibrations.

Table 3: Representative IR Absorption Data for Aminobenzoxazole Derivatives.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Representative Data (cm⁻¹) for 2-amino-5-(benzo[d]oxazol-2-ylthio)benzoic acid
AminoN-H Stretch3500-3300 (two bands for primary amine)3425[2]
AromaticC-H Stretch3100-30003013 (for a similar derivative)[2]
OxazoleC=N Stretch1650-15901601[2]
AromaticC=C Stretch1600-1450738 (C=C bending)[2]
AmineC-N Stretch1350-1250-
EtherC-O Stretch1275-1200-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Representative Mass Spectrometry Data for Methyl-Substituted Aminobenzoxazoles.

Compound Ionization Method Calculated m/z Found m/z
5-Methylbenzo[d]oxazol-2-amine HRMS149.0709 [M+H]⁺149.0709[1]
6-Methylbenzo[d]oxazol-2-amine HRMS149.0709 [M+H]⁺149.0710[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzoxazole derivatives.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[5][6] The solution is then filtered into an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).[1][7] Standard pulse programs are used for data acquisition.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[8] This solution is further diluted to the appropriate concentration for the specific instrument and ionization method.[8]

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[5] High-resolution mass spectrometry (HRMS) with a technique like electrospray ionization (ESI) is commonly used to determine the exact mass and molecular formula.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

A Technical Guide to the Biological Potential of the 2-Methyl-1,3-benzoxazole-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known biological activities of compounds structurally related to 2-Methyl-1,3-benzoxazol-4-amine. As of this writing, specific quantitative biological data for this exact molecule is limited in publicly accessible literature. The information presented herein is based on studies of the broader benzoxazole class of compounds and is intended to guide future research into the potential of the 2-methyl-4-aminobenzoxazole scaffold.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines, such as adenine and guanine, may facilitate interactions with biological macromolecules, making it a versatile starting point for the design of novel therapeutic agents.[2] Derivatives of the benzoxazole core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The 2-methyl and 4-amino substitutions on the benzoxazole ring represent key functional groups that can be explored for optimizing biological efficacy and pharmacokinetic properties.

Documented Biological Activities of Benzoxazole Derivatives

While specific data for this compound is not extensively documented, numerous studies on related analogs highlight the therapeutic potential of this chemical class.

Antimicrobial Activity

Benzoxazole derivatives have shown promise as potent antibacterial and antifungal agents.[2][4] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzoxazole Derivatives

Compound/Derivative ClassTarget MicroorganismMIC (µg/mL)Reference CompoundReference
2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazoleStaphylococcus aureus--[5]
2-[(alpha-methyl-4-nitrobenzylidene)hydrazino]benzoxazoleStaphylococcus aureus--[5]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesStaphylococcus aureus12.5-[6]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesPseudomonas aeruginosa25Tetracycline, Streptomycin[6]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesCandida albicans12.5Oxiconazole, Haloprogin[6]
2-phenyl and N-phenyl benzoxazole derivativesEscherichia coli25 (90% inhibition)Cefixime[2]

Note: Specific MIC values were not provided for all compounds in the source material, but they were highlighted as the most active.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of benzoxazole derivatives against various cancer cell lines.[1][7] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Several aminobenzoxazole derivatives have been identified as potential inhibitors of key signaling pathways implicated in cancer, such as Kinase D-insert region (KDR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1]

Table 2: In Vitro Anticancer Activity (IC50) of Selected Benzoxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference
2-amino-aryl-7-aryl-benzoxazole (Compound 12l)A549 (Lung)0.4Doxorubicin[8]
2-amino-aryl-7-aryl-benzoxazole (Compound 12l)KB (Oral)3.3-[8]
Aminobenzoxazole Derivative (Compound 1)KDR Inhibition6.855-[1]
Aminobenzoxazole Derivative (Compound 16)MCF-7 (Breast)6.98-[1]
Aminobenzoxazole Derivative (Compound 17)MCF-7 (Breast)11.18-[1]
5-methylbenzo[d]oxazole with 3-chlorophenyl (Compound 12l)HepG2 (Liver)10.50Sorafenib (5.57 µM)[9]
5-methylbenzo[d]oxazole with 3-chlorophenyl (Compound 12l)MCF-7 (Breast)15.21Sorafenib (6.46 µM)[9]
Benzoxazole clubbed 2-pyrrolidinone (Compound 20)MAGL Inhibition0.0076-[10][11]
Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[12][13][14] Studies have shown that certain derivatives can significantly reduce inflammation in animal models, such as the carrageenan-induced paw edema model in rats.[13] The mechanism for some of these compounds may involve the modulation of inflammatory cytokines like IL-6 and IL-1β.[12]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzoxazole derivatives are attributed to their ability to interact with various cellular targets. While the precise mechanisms are often compound-specific, research has implicated several key signaling pathways.

One notable pathway is the mTOR/p70S6K signaling pathway , which is crucial for cell survival and cycle progression and is often dysregulated in cancer.[15] A study on a specific benzoxazole derivative, K313, demonstrated its ability to suppress the phosphorylation of p70S6K, a downstream effector of mTOR, leading to cell cycle arrest.[15]

dot

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival p70S6K p70S6K mTORC1->p70S6K phosphorylates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Benzoxazole Benzoxazole Derivative (e.g., K313) Benzoxazole->p70S6K inhibits phosphorylation

Caption: Proposed mTOR/p70S6K signaling pathway modulation by a benzoxazole derivative.

Additionally, certain benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[9][16] Inhibition of this pathway can restrict tumor growth by cutting off its blood supply.

Experimental Protocols

The following sections provide generalized protocols for assessing the key biological activities discussed. These methodologies are standard in the field and can be adapted for screening this compound and its analogs.

General Workflow for Biological Screening

The initial assessment of a novel compound typically follows a hierarchical screening process to determine its primary biological activities.

dot

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies Compound Test Compound (this compound) Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Anticancer Cytotoxicity Assay (e.g., SRB Assay) Compound->Anticancer AntiInflammatory In Vitro Anti-inflammatory (e.g., NO Inhibition) Compound->AntiInflammatory Mechanism Mechanism of Action (e.g., Enzyme Inhibition) Antimicrobial->Mechanism If Active Pathway Signaling Pathway Analysis Anticancer->Pathway If Active InVivo In Vivo Model (e.g., Paw Edema) AntiInflammatory->InVivo If Active

Caption: Generalized workflow for the biological evaluation of a novel chemical entity.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][17]

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) until it reaches the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in sterile broth directly in the wells of a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 200 µL per well. Include positive controls (broth with inoculum and a known antibiotic) and negative controls (broth with solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[18][19][20][21]

  • Cell Plating: Seed adherent cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well. Allow cells to attach by incubating for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for a desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at a wavelength of 510-565 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.

Conclusion and Future Directions

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents. While direct biological data for this compound is sparse, the extensive research on structurally related compounds strongly suggests its potential as a bioactive molecule. The documented antimicrobial, anticancer, and anti-inflammatory activities of various amino- and methyl-substituted benzoxazoles provide a solid foundation for initiating a comprehensive biological evaluation of this specific compound.

Future research should focus on synthesizing this compound and subjecting it to the standardized screening protocols outlined in this guide. Positive results from these primary assays would warrant further investigation into its mechanism of action, including target identification and signaling pathway analysis, to fully elucidate its therapeutic potential.

References

The Ascendant Trajectory of 2-Methyl-1,3-benzoxazol-4-amine Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, continues to capture the attention of the scientific community due to its versatile pharmacological profile. Within this esteemed class of compounds, derivatives of 2-Methyl-1,3-benzoxazol-4-amine are emerging as a focal point for the development of novel therapeutic agents. Their documented potential spans a wide array of applications, including oncology, infectious diseases, and neurological disorders. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic promise of these derivatives, tailored for researchers, scientists, and professionals engaged in drug development.

Synthetic Strategies: Crafting the Benzoxazole Core

The synthesis of 2-substituted benzoxazole derivatives is well-established, with several efficient methods available to medicinal chemists. A common and robust approach involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its equivalent. For the synthesis of this compound, 2,4-diaminophenol would be a key starting material, which can be condensed with acetic acid or a derivative thereof.

Further derivatization can be achieved through various chemical transformations. For instance, N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized through an in situ I2-mediated oxidative cyclodesulfurization of monothioureas generated from the reaction of an aminophenol with a corresponding isothiocyanate.[1] Green chemistry approaches are also being employed, utilizing catalysts such as fly ash for the synthesis of 2-phenyl substituted benzoxazoles.[1]

A general synthetic workflow for creating a library of this compound derivatives is depicted below.

Synthetic Workflow 2,4-Diaminophenol 2,4-Diaminophenol Core_Scaffold This compound 2,4-Diaminophenol->Core_Scaffold Condensation Acetic_Anhydride Acetic Anhydride/ Acetic Acid Acetic_Anhydride->Core_Scaffold Derivatization Derivatization (e.g., Acylation, Alkylation, Sulfonylation, etc.) Core_Scaffold->Derivatization Derivative_Library Library of Derivatives Derivatization->Derivative_Library

Figure 1: Generalized synthetic workflow for this compound derivatives.

A Spectrum of Biological Activities

Derivatives of the benzoxazole nucleus exhibit a remarkable range of biological activities. While specific data on this compound derivatives are emerging, the broader class of 2-methylbenzoxazole and related analogues have demonstrated significant potential in several therapeutic areas.

Anticancer Potential

Several studies have highlighted the anticancer properties of benzoxazole derivatives.[2] A notable mechanism of action for some of these compounds is their role as potent agonists of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of the cytochrome P450 enzyme CYP1A1.[2] This mechanism is analogous to that of the anticancer prodrug Phortress.[2] The induction of CYP1A1 can lead to the metabolic activation of the benzoxazole derivative into a cytotoxic species within cancer cells, or it can alter the tumor microenvironment to inhibit cancer growth.

AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazole Benzoxazole Derivative AhR_complex AhR-Hsp90-XAP2-p23 Complex Benzoxazole->AhR_complex Binds AhR_active Active AhR- Benzoxazole Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_Protein Translation Apoptosis Apoptosis/ Cell Cycle Arrest CYP1A1_Protein->Apoptosis Metabolic Activation of Pro-carcinogens or Induction of Apoptotic Pathways

Figure 2: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for certain anticancer benzoxazole derivatives.

The cytotoxic effects of novel benzoxazole derivatives have been evaluated against a panel of human cancer cell lines. For instance, certain phortress analogues with a benzoxazole core have shown significant anticancer activity.[2]

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
3m HT-29 (Colon)0.02[2]
MCF7 (Breast)0.03[2]
A549 (Lung)0.04[2]
HepG2 (Liver)0.05[2]
C6 (Brain)0.03[2]
3n HT-29 (Colon)0.03[2]
MCF7 (Breast)0.04[2]
A549 (Lung)0.05[2]
HepG2 (Liver)0.06[2]
C6 (Brain)0.04[2]
Doxorubicin HT-29 (Colon)0.04[2]
MCF7 (Breast)0.05[2]
A549 (Lung)0.07[2]
HepG2 (Liver)0.08[2]
C6 (Brain)0.06[2]
Antimicrobial Activity

The benzoxazole scaffold is a common feature in many antimicrobial agents. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] For instance, a series of methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives have been synthesized and shown to exhibit moderate to high antibacterial and antifungal activity.[3]

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

CompoundE. coli (MIC, µg/mL)B. subtilis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)C. neoformans (MIC, µg/mL)Reference
TO 3 25255025>100>100[3]
TO 4 >100>100>100>1005050[3]
TO 5 >100>100>100>1005025[3]
TO 6 25252525>100>100[3]
Norfloxacin 10101010--[3]
Amphotericin B ----1010[3]
Neurological Applications: MAO Inhibition

Certain 2-methylbenzo[d]oxazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[4] The potent and selective inhibition of MAO-B by some of these derivatives makes them promising candidates for further investigation as antiparkinsonian agents.[4]

Table 3: MAO Inhibitory Activity of Selected 2-Methylbenzo[d]oxazole Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
1d >100.0023[4]
2c 0.6700.025[4]
2e 0.5920.0033[4]

Experimental Protocols

General Procedure for the Synthesis of N-phenyl-1,3-benzoxazol-2-amine Derivatives[1]

To a stirred solution of the appropriate aminophenol (1 mmol) in THF (5 mL), the corresponding isothiocyanate (1.1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the thiourea intermediate. Subsequently, iodine (I2) is added, and the mixture is stirred until the reaction is complete, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)[3]

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth dilution method. A serial dilution of each compound is prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Pharmacokinetic Considerations

While extensive in vivo pharmacokinetic data for this compound derivatives are not yet widely available, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for related benzoxazole structures suggest that these compounds generally possess drug-like properties.[5] Many derivatives are predicted to have good oral bioavailability and comply with Lipinski's rule of five, indicating their potential as orally administered drugs.[6]

Future Directions

The derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:

  • Synthesis of focused libraries: The design and synthesis of novel derivatives with specific substitutions on the amine and the benzoxazole ring system to optimize potency and selectivity.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways responsible for their biological activities.

  • Pharmacokinetic and toxicological profiling: Comprehensive in vitro and in vivo studies to assess the ADME-Tox properties of lead compounds.

  • Structure-activity relationship (SAR) studies: To guide the rational design of next-generation derivatives with improved therapeutic indices.

References

An In-depth Technical Guide on the Solubility of 2-Methyl-1,3-benzoxazol-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzoxazol-4-amine (CAS: 342897-54-5) is a heterocyclic amine with a molecular formula of C₈H₈N₂O and a molecular weight of 148.17 g/mol .[1] Its structure, featuring a benzoxazole core, is a common motif in medicinal chemistry, suggesting its potential for biological activity. The solubility of a compound is a fundamental physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous and organic solvent solubility can present significant challenges during drug development, impacting formulation strategies and potentially leading to suboptimal in vivo exposure. Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is paramount for its progression as a potential therapeutic agent.

This guide provides a detailed experimental protocol for determining the equilibrium solubility of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[2]
Molecular Weight 148.16 g/mol PubChem[2]
CAS Number 342897-54-5PubChem[2]
IUPAC Name This compoundPubChem[2]

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents for HPLC

3.2. Procedure

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with shaking A->B C Centrifuge to separate solid from supernatant B->C D Filter supernatant through 0.22 µm filter C->D F Analyze standards and sample by HPLC-UV D->F E Prepare calibration standards E->F G Generate calibration curve F->G H Quantify concentration in sample G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

3.2.1. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker or incubator and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

3.2.2. Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

3.3. Quantification by HPLC-UV

  • Method Development: Develop a suitable HPLC-UV method for the quantification of this compound. This includes selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition, flow rate, and a UV detection wavelength where the compound has significant absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

  • Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.

  • Sample Analysis: Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Data Presentation

While no specific quantitative data was found in the literature for this compound, the results of the experimental protocol described above should be summarized in a clear and concise table. An example template for data presentation is provided in Table 2.

Table 2: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
N,N-Dimethylformamide25Experimental ValueCalculated Value
Dimethyl Sulfoxide25Experimental ValueCalculated Value

Logical Relationship in Solubility Determination

The process of determining and utilizing solubility data involves a logical progression of steps, from initial assessment to its application in drug development. The following diagram illustrates this relationship.

G A Compound Synthesis & Purification B Physicochemical Characterization A->B C Solubility Screening in Various Solvents B->C D Quantitative Solubility Determination (Shake-Flask) C->D E Data Analysis & Interpretation D->E F Informing Formulation Development E->F G Preclinical & Clinical Studies F->G

References

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Methyl-1,3-benzoxazol-4-amine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

GHS Pictograms:

Warning

Physical and Chemical Properties
PropertyValue
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
CAS Number342897-54-5

Source: PubChem CID 10606897[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[2][3]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[2][3]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]

  • Keep containers securely sealed when not in use.[2][3]

3.2. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep containers tightly closed.[3][4][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • The substance may be light-sensitive and should be stored accordingly.[6]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Body PartProtective EquipmentSpecifications/Standards
Eyes/FaceSafety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][6]
SkinChemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure.Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3][6]
RespiratoryUse in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3][5]
First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[4][5]
Accidental Release Measures

In the event of a spill, the following procedures should be followed to minimize exposure and environmental contamination.

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[3]

    • For solid spills, avoid generating dust.[2][3] Gently sweep or vacuum the material.

    • Place the spilled material into a suitable, labeled container for disposal.[3][6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate personnel from the immediate area.[3][6]

    • Control all sources of ignition.

    • Contain the spill using an inert absorbent material if it is a liquid.

    • Prevent the spill from entering drains or waterways.[2][6]

    • Contact your institution's environmental health and safety department for assistance with cleanup and disposal.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: May emit corrosive fumes in a fire.[2]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[2][6]

  • Fire Fighting Procedures:

    • Alert the fire brigade and provide the location and nature of the hazard.[2]

    • Use fire-fighting procedures suitable for the surrounding area.[2]

    • Do not approach containers suspected to be hot.[2]

    • If safe to do so, remove containers from the path of the fire.[2]

    • Cool fire-exposed containers with a water spray from a protected location.[2]

Visualizations

The following diagrams illustrate key safety and handling workflows.

G Workflow for Handling a Chemical Spill A Spill Occurs B Assess Severity (Minor vs. Major) A->B D Minor Spill B->D Minor E Major Spill B->E Major C Don Appropriate PPE F Contain Spill C->F D->C J Evacuate Area E->J G Clean Up Spill Material F->G H Decontaminate Area G->H I Dispose of Waste Properly H->I K Notify Environmental Health & Safety J->K L Secure the Area K->L

Caption: Workflow for Chemical Spill Response.

G Procedure for Safe Handling and Storage cluster_handling Handling cluster_storage Storage cluster_general General Precautions A Work in a well-ventilated area (e.g., fume hood) B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Avoid creating dust B->C D Wash hands thoroughly after use C->D E Store in a cool, dry, well-ventilated area F Keep container tightly closed E->F G Store away from incompatible materials F->G H Protect from light G->H I Read Safety Data Sheet (SDS) before use J No eating, drinking, or smoking in the work area I->J

Caption: Safe Handling and Storage Procedures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Methyl-1,3-benzoxazol-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the cyclization of a substituted o-aminophenol to form a nitro-benzoxazole intermediate, followed by the reduction of the nitro group to the desired amine.

Overall Reaction Scheme

The synthetic pathway involves two key transformations:

  • Cyclocondensation: Formation of the benzoxazole ring system.

  • Reduction: Conversion of a nitro functional group to an amine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole

This procedure details the cyclocondensation of 2-amino-3-nitrophenol with acetic anhydride to yield the 2-Methyl-4-nitro-1,3-benzoxazole intermediate.

Materials and Reagents:

  • 2-Amino-3-nitrophenol

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-3-nitrophenol (1.0 eq).

  • Add acetic anhydride (3.0 eq) to the flask. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to 120-130 °C with stirring for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining acetic acid and pyridine.

  • Recrystallize the crude product from ethanol to obtain pure 2-Methyl-4-nitro-1,3-benzoxazole.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 2-Methyl-4-nitro-1,3-benzoxazole to the corresponding amine using catalytic hydrogenation. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

Materials and Reagents:

  • 2-Methyl-4-nitro-1,3-benzoxazole

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a hydrogenation flask, dissolve 2-Methyl-4-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the nitro compound) to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired this compound. If necessary, it can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

Step Reagent Molar Mass ( g/mol ) Amount (mmol) Mass (g) Equivalents Yield (%)
1 2-Amino-3-nitrophenol154.12101.541.0-
Acetic Anhydride102.09303.063.0-
2-Methyl-4-nitro-1,3-benzoxazole178.14---~85
2 2-Methyl-4-nitro-1,3-benzoxazole178.148.51.511.0-
10% Pd/C--0.15--
This compound148.16---~95

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Synthesis of this compound cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction Start Start: 2-Amino-3-nitrophenol AddReagents1 Add Acetic Anhydride Start->AddReagents1 Heat Heat to 120-130°C for 2-3h AddReagents1->Heat Quench Quench in Ice Water Heat->Quench Filter1 Filter and Wash Quench->Filter1 Recrystallize1 Recrystallize from Ethanol Filter1->Recrystallize1 Intermediate Intermediate: 2-Methyl-4-nitro-1,3-benzoxazole Recrystallize1->Intermediate Dissolve Dissolve Intermediate in Solvent Intermediate->Dissolve AddCatalyst Add 10% Pd/C Dissolve->AddCatalyst Hydrogenate Hydrogenate (H2 atmosphere) AddCatalyst->Hydrogenate Filter2 Filter through Celite® Hydrogenate->Filter2 Evaporate Evaporate Solvent Filter2->Evaporate FinalProduct Final Product: this compound Evaporate->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Methyl-1,3-benzoxazol-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2-Methyl-1,3-benzoxazol-4-amine using column chromatography. The protocols outlined below are based on established methodologies for the purification of benzoxazole derivatives and other aromatic amines, offering a systematic approach from method development to the isolation of the pure compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity for subsequent applications and analyses. Column chromatography is a widely used and effective technique for this purpose.

The primary challenge in the purification of this compound lies in its basic nature due to the primary amine group, which can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation and peak tailing. This protocol will address this challenge by presenting two main strategies: the use of a standard silica gel stationary phase with a modified mobile phase, and the use of an amine-functionalized stationary phase.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Method Development — Initial Solvent Systems
TrialStationary PhaseMobile Phase SystemMobile Phase Ratio (v/v)Observations/Target Rf
1Silica Gel 60 F₂₅₄Hexane / Ethyl Acetate9:1 → 1:1To be determined
2Silica Gel 60 F₂₅₄Dichloromethane / Methanol99:1 → 9:1To be determined
3Silica Gel 60 F₂₅₄Hexane / Ethyl Acetate + 1% Triethylamine9:1 → 1:1Aim for an Rf of 0.2-0.3
4Amine-functionalized Silica GelHexane / Ethyl Acetate9:1 → 1:1Aim for an Rf of 0.2-0.3
Table 2: Column Chromatography Parameters
ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh) or Amine-functionalized Silica GelStandard silica is cost-effective; amine-functionalized silica is ideal for basic compounds to prevent strong adsorption.[1][2]
Mobile Phase Hexane/Ethyl Acetate with 1-2% Triethylamine or Hexane/Ethyl AcetateThe addition of triethylamine to the mobile phase helps to neutralize the acidic sites on the silica gel, improving the elution of the basic amine.[1][3][4][5] For amine-functionalized silica, a neutral eluent is typically sufficient.
Column Loading 1:30 to 1:50 ratio of crude product to silica gel by weightA higher ratio is recommended for difficult separations to ensure optimal resolution.
Elution Mode Isocratic or GradientIsocratic elution with the optimized solvent system from TLC is simpler. A gradient elution (gradually increasing the polarity of the mobile phase) can be beneficial for separating compounds with significantly different polarities.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Preparation of TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (refer to Table 1 for starting solvent systems).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the desired compound and impurities. The optimal mobile phase should provide an Rf value of approximately 0.2-0.3 for this compound, with good separation from impurities.

  • Optimization: Adjust the polarity of the mobile phase by varying the ratio of the solvents to achieve the target Rf value. If significant tailing is observed on silica gel, add 1-2% triethylamine to the mobile phase.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small portion of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the minimum volume of the mobile phase and carefully load it onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, maintaining a consistent flow rate.

    • Collect fractions in an orderly manner. The size of the fractions should be appropriate for the scale of the purification.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude this compound dissolve_sample Dissolve in Minimum Solvent crude_product->dissolve_sample load_sample Load Sample (Dry or Wet) dissolve_sample->load_sample prepare_slurry Prepare Silica Gel Slurry pack_column Pack and Equilibrate Column prepare_slurry->pack_column pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Solvent Evaporation pool_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product logical_relationship cluster_silica Standard Silica Gel (Acidic) cluster_amine_silica Amine-Functionalized Silica (Basic) compound This compound (Basic Nature) strong_interaction Strong Interaction / Tailing compound->strong_interaction reduced_interaction Reduced Interaction compound->reduced_interaction mobile_phase_modifier Add Mobile Phase Modifier (e.g., Triethylamine) strong_interaction->mobile_phase_modifier neutralize_silica Neutralizes Acidic Sites mobile_phase_modifier->neutralize_silica good_separation Improved Separation neutralize_silica->good_separation neutral_eluent Use Neutral Eluent reduced_interaction->neutral_eluent direct_separation Direct Separation neutral_eluent->direct_separation

References

Application Notes and Protocols for the Characterization of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Methyl-1,3-benzoxazol-4-amine. The methods described herein are essential for the identification, purity assessment, and structural elucidation of this compound, which is of interest in medicinal chemistry and drug development. The protocols cover a range of modern analytical techniques, including chromatography and spectroscopy. Representative data is provided in structured tables for clear comparison, and experimental workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazole class. Molecules within this class are known for their diverse pharmacological activities, making them important scaffolds in drug discovery.[1] Accurate and robust analytical methods are crucial for the characterization of such compounds to ensure their identity, purity, and quality throughout the research and development process. This document outlines standard analytical procedures applicable to this compound.

Analytical Methods Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of chromatographic separation and spectroscopic identification methods.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and to assess the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The logical workflow for the analytical characterization is depicted below.

cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample 2-Methyl-1,3- benzoxazol-4-amine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Sample->FTIR HPLC HPLC-UV Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR (1H, 13C) Dissolution->NMR MS High-Resolution MS Dissolution->MS Purity Purity Assessment HPLC->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity FTIR->Identity MS->Identity Characterization Full Characterization Report Purity->Characterization Identity->Characterization

Caption: General workflow for the analytical characterization of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC with UV detection is a standard method for determining the purity of non-volatile organic compounds.

Experimental Protocol:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh ~1 mg of 2-Methyl-1,3-benzoxazol- 4-amine Dissolve Dissolve in 1 mL of Mobile Phase (e.g., ACN) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks in Chromatogram Detect->Integrate Calculate Calculate Purity based on Peak Area % Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes

Data Presentation:

CompoundRetention Time (min)Peak Area (%)
This compound~8.5>98%
ImpuritiesVaries<2%

Note: Retention time is an estimate and will vary based on the specific HPLC system and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity.

  • Ionization and Mass Analysis: The separated components are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.

Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~12.7148 (M+), 133, 105, 77

Note: Retention time and fragmentation patterns are predictive and should be confirmed with an authentic standard.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard zg30Standard zgpg30
Number of Scans 161024

Representative Data (Predicted Chemical Shifts):

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.5m3HAromatic-H
~5.5s (broad)2H-NH₂
~2.5s3H-CH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
~165C=N
~150, 140, 135Aromatic C-O, C-N
~125, 115, 110Aromatic C-H
~15-CH₃

Note: Chemical shifts are predictive and will depend on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr and press into a thin pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Instrumentation and Conditions:

ParameterValue
Spectrometer PerkinElmer Spectrum Two or equivalent
Mode Transmittance or Absorbance
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Data Presentation (Characteristic Peaks):

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretch (amine)
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-CH₃)
~1640StrongC=N stretch (oxazole)
~1600, 1480MediumAromatic C=C stretch
~1250StrongC-O stretch (oxazole)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Experimental Protocol:

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Start Prepare a dilute solution (~10 µg/mL) in Methanol/Water (50:50) Infuse Infuse sample into ESI source Start->Infuse Ionize Electrospray Ionization (Positive Mode) Infuse->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Determine Determine Accurate Mass of Molecular Ion Analyze->Determine Confirm Confirm Elemental Composition Determine->Confirm

Caption: Workflow for High-Resolution Mass Spectrometry.

Instrumentation and Conditions:

ParameterValue
Mass Spectrometer Agilent 6545 Q-TOF LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Mass Range 50-500 m/z
Capillary Voltage 3500 V
Fragmentor Voltage 120 V

Data Presentation:

ParameterTheoretical ValueObserved Value
Molecular Formula C₈H₈N₂O-
Exact Mass [M+H]⁺ 149.0709~149.071

Note: The observed mass should be within 5 ppm of the theoretical mass for confident identification.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the structure and assessing the purity of this compound. The provided data, while representative, serves as a valuable reference for researchers in the field. It is recommended to perform these analyses on a certified reference standard for definitive characterization.

References

Application Notes and Protocols for 2-Methyl-1,3-benzoxazol-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-1,3-benzoxazol-4-amine as a versatile building block in organic synthesis, particularly for the development of biologically active compounds. Detailed protocols for key transformations are provided to facilitate its use in research and drug discovery.

Introduction

This compound is a heterocyclic amine that serves as a valuable starting material for the synthesis of a wide range of more complex molecules. The benzoxazole core is a recognized pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive primary amine group at the 4-position allows for a variety of chemical modifications, making it an attractive scaffold for the construction of compound libraries for high-throughput screening and lead optimization in drug development.

Applications in Organic Synthesis

The primary amino group of this compound is a key functional handle for various synthetic transformations. Its nucleophilicity allows for the formation of amides, ureas, thioureas, and Schiff bases, providing access to a diverse array of derivatives. These derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents.

Amide Bond Formation

The reaction of this compound with carboxylic acids or their activated derivatives is a common strategy to introduce diverse substituents. This reaction is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Urea and Thiourea Synthesis

The reaction with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets and are prevalent in many drug molecules.

Synthesis of Kinase Inhibitors

The benzoxazole scaffold is a key component in the design of various kinase inhibitors. By functionalizing the amine group of this compound, it is possible to synthesize compounds that can target the ATP-binding site of kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases such as cancer. For instance, derivatives of this compound have been investigated as potential Aurora B kinase inhibitors.[1]

Data Presentation

The following table summarizes representative reactions and reported yields for derivatives synthesized from related benzoxazole amines, illustrating the potential synthetic utility of this compound.

Starting Material AnalogueReagentProduct TypeSolventCatalyst/ConditionsYield (%)Reference
4-Benzoxazol-2-yl-phenylamineVarious aminesCarbamodithioate amineEthanolRefluxModerate to High[2]
2-AminophenolAldehydes2-Aryl-benzoxazoleAcetonitrileTiO2-ZrO2, 60 °C83-93Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25287-25313.
o-Aminophenolp-Amino benzoic acid4-Benzoxazol-2-yl-phenylaminePolyphosphoric acid200 °C, 4hNot Specified[2]

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the acylation of this compound with a carboxylic acid using a coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • If the carboxylic acid is used as its hydrochloride salt, add triethylamine (1.2 eq) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

General Protocol for Thiourea Synthesis

This protocol outlines the synthesis of thiourea derivatives from this compound and an isothiocyanate.

Materials:

  • This compound

  • Isothiocyanate of interest

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, collect the product by filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with diethyl ether or by column chromatography on silica gel to yield the pure thiourea derivative.

Mandatory Visualizations

experimental_workflow General Workflow for Derivative Synthesis start Start with This compound reagents React with: - Carboxylic Acid + Coupling Agent - Isothiocyanate - Aldehyde start->reagents reaction Reaction Conditions: - Appropriate Solvent - Temperature Control - Stirring reagents->reaction workup Work-up: - Filtration - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Characterized Product: - Amide Derivative - Thiourea Derivative - Schiff Base Derivative purification->product

Caption: Synthetic workflow for derivatives of this compound.

signaling_pathway Hypothetical Kinase Inhibition Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Kinase (e.g., Aurora B) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate proliferation Cell Proliferation & Survival p_substrate->proliferation Promotes inhibitor Benzoxazole Derivative (Kinase Inhibitor) inhibitor->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a benzoxazole derivative.

References

Application Notes and Protocols: 2-Methyl-1,3-benzoxazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 2-Methyl-1,3-benzoxazol-4-amine. Due to the limited publicly available data for this specific compound, this document leverages information on the broader class of benzoxazole derivatives to outline potential biological activities, general experimental protocols, and relevant signaling pathways.

Introduction to Benzoxazoles in Medicinal Chemistry

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The fused benzene and oxazole ring system provides a rigid scaffold that can be readily functionalized to interact with various biological targets.[1][2] Reported biological activities for the benzoxazole class include antimicrobial, antifungal, anticancer, anti-inflammatory, and anthelmintic properties.[1][2]

Potential Applications of this compound

Based on the activities of structurally related compounds, this compound holds potential for investigation in several therapeutic areas. The presence of the amine and methyl groups on the benzoxazole core can influence its physicochemical properties and biological target interactions.

Antimicrobial and Antifungal Applications

Benzoxazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of action for many antimicrobial benzoxazoles is not fully elucidated but is thought to involve the inhibition of essential cellular processes in microorganisms.

Anticancer Applications

Numerous studies have reported the cytotoxic effects of benzoxazole derivatives against various cancer cell lines.[3] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives. These protocols are based on established methods for the broader benzoxazole class and may require optimization for this specific compound.

Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For this compound, a potential synthetic route would involve the reaction of 2,4-diaminophenol with an acetic acid derivative.

General Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate o-aminophenol derivative in a suitable solvent (e.g., ethanol, toluene).

  • Addition of Reagents: Add the carboxylic acid or aldehyde and a catalyst (e.g., polyphosphoric acid, fly ash) to the reaction mixture.[1]

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it onto crushed ice. The resulting precipitate can be filtered, washed, and purified by recrystallization or column chromatography.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability can be calculated relative to untreated control cells.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been identified, related compounds have been shown to interact with various cellular pathways. For instance, some benzoxazole derivatives act as kinase inhibitors, potentially affecting signaling cascades involved in cell growth and proliferation.

Hypothetical Kinase Inhibition Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Activates Compound This compound (Hypothetical Inhibitor) Compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical kinase inhibition pathway for this compound.

Experimental Workflow for Target Identification:

G Start Start: Bioactive Compound (this compound) Screening Phenotypic Screening (e.g., Cytotoxicity Assay) Start->Screening Target_ID Target Identification Methods Screening->Target_ID Affinity Affinity Chromatography Target_ID->Affinity Expression Expression Profiling Target_ID->Expression Computational Computational Docking Target_ID->Computational Validation Target Validation Affinity->Validation Expression->Validation Computational->Validation Lead_Opt Lead Optimization Validation->Lead_Opt

Caption: General experimental workflow for target identification of a bioactive compound.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC50, Ki, MIC) for the biological activities of this compound in the public domain. Researchers are encouraged to perform dose-response studies to determine the potency and efficacy of this compound in relevant biological assays. The tables below are provided as templates for organizing such data once it is generated.

Table 1: Template for In Vitro Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
......

Table 2: Template for In Vitro Anticancer Activity Data

Cancer Cell LineIC50 (µM) after 48h treatment
MCF-7 (Breast)Data not available
HCT116 (Colon)Data not available
A549 (Lung)Data not available
......

Conclusion

While specific biological data for this compound is currently limited, the broader benzoxazole class of compounds demonstrates significant potential in medicinal chemistry. The provided general protocols and conceptual frameworks offer a starting point for researchers to explore the therapeutic possibilities of this and related molecules. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound.

References

Application Notes and Protocols: Screening the Antimicrobial Activity of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoxazole derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] This document provides a detailed protocol for the initial screening and quantitative evaluation of the antimicrobial properties of a specific derivative, 2-Methyl-1,3-benzoxazol-4-amine, against a panel of pathogenic bacteria. The protocols cover preliminary screening using the agar well diffusion method, quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution technique, and a preliminary safety assessment using a mammalian cell cytotoxicity assay.

Preliminary Screening: Agar Well Diffusion Assay

This method serves as an initial qualitative test to determine if this compound possesses antimicrobial activity.[3][4] The principle relies on the diffusion of the antimicrobial compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the test organism is susceptible.[5]

Experimental Protocol:

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • This compound

    • Sterile solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Positive control (e.g., Gentamicin solution, 10 µg/mL)

    • Sterile cotton swabs

    • Sterile cork borer (6 mm diameter)

    • Micropipettes and sterile tips

    • Incubator (37°C)

  • Procedure:

    • Prepare Bacterial Inoculum: From a fresh culture plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Inoculate Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube and streak the entire surface of an MHA plate evenly to create a bacterial lawn.[3] Allow the plate to dry for 5-10 minutes.

    • Create Wells: Use a sterile cork borer to aseptically punch uniform wells into the agar.[5]

    • Prepare Compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Load Wells: Add a defined volume (e.g., 100 µL) of the compound solution into a designated well.[7] In separate wells, add 100 µL of the positive control (Gentamicin) and 100 µL of the solvent (DMSO) as a negative control.[5]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

    • Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[1]

Quantitative Analysis: Broth Microdilution Assay (MIC & MBC)

This section details the quantitative assessment of the compound's antimicrobial efficacy by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] The MBC is the lowest concentration that results in microbial death.

Minimum Inhibitory Concentration (MIC) Protocol

The broth microdilution method is a widely used and reliable technique for determining the MIC of a compound.[10][11]

Experimental Protocol:

  • Materials:

    • Sterile 96-well microtiter plates[12]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum (prepared as in the diffusion assay and then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL)[13]

    • This compound stock solution

    • Positive control (standard antibiotic)

    • Multichannel pipette

  • Procedure:

    • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[6] This creates a gradient of compound concentrations.

    • Controls: Designate wells for controls:

      • Growth Control: Wells containing only broth and the bacterial inoculum.[12]

      • Sterility Control: Wells containing only broth to check for contamination.[12]

      • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, plus inoculum.

    • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension to achieve the final target concentration of 5 x 10⁵ CFU/mL.

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]

    • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[12][14]

Minimum Bactericidal Concentration (MBC) Protocol

This is an extension of the MIC assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Procedure:

    • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

    • Plating: Spot the aliquot onto a fresh, antibiotic-free MHA plate.

    • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

    • Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.[6]

Safety Assessment: Mammalian Cell Cytotoxicity (MTT Assay)

It is critical to assess whether the compound is toxic to mammalian cells at concentrations that are effective against microbes.[15] The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[16]

Experimental Protocol:

  • Materials:

    • Mammalian cell line (e.g., NIH/3T3 mouse fibroblasts)[17]

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well tissue culture plates

    • This compound

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader (spectrophotometer)

  • Procedure:

    • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

    • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Data Collection: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[17] Cell viability is expressed as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) can then be calculated.

Data Presentation

Summarize all quantitative results in a clear and concise table. The Selectivity Index (SI), calculated as CC₅₀ / MIC, is a crucial parameter in drug development, with a higher value indicating greater selectivity for the microbe over host cells.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)CC₅₀ (µg/mL) on NIH/3T3Selectivity Index (SI = CC₅₀/MIC)
This compound S. aureus1632>128>8
E. coli3264>128>4
Gentamicin (Control) S. aureus12>128>128
E. coli24>128>64

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Efficacy cluster_2 Phase 3: Safety & Analysis prep Prepare Compound Stock & Bacterial Inoculum agar_well Agar Well Diffusion Assay prep->agar_well Qualitative Test mic Broth Microdilution (Determine MIC) agar_well->mic If Active mbc Subculture on Agar (Determine MBC) mic->mbc Assess Bactericidal Activity analysis Data Analysis (Calculate Selectivity Index) mic->analysis Quantitative Data cyto MTT Assay on Mammalian Cells (CC50) cyto->analysis

Caption: Logical workflow for antimicrobial screening of a test compound.

Proposed Mechanism of Action

Some benzoxazole derivatives are suggested to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[18]

G compound This compound gyrase Bacterial DNA Gyrase (Type II Topoisomerase) compound->gyrase Inhibits supercoil Negative Supercoiling gyrase->supercoil Catalyzes dna_rep Relaxed DNA dna_rep->gyrase replication DNA Replication & Transcription supercoil->replication inhibition Bacterial Cell Death replication->inhibition Leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Application Notes and Protocols for Cytotoxicity Assessment of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzoxazol-4-amine is a small molecule belonging to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Preliminary safety data for this compound indicates potential hazards, including acute oral toxicity, skin and eye irritation, and respiratory irritation.[3] A thorough in vitro evaluation of its cytotoxic potential is a critical first step in characterizing its pharmacological profile and assessing its suitability for further development.

These application notes provide a comprehensive set of protocols for evaluating the cytotoxicity of this compound in cultured mammalian cells. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis, thereby offering a multi-faceted understanding of the compound's effects on cell health.

Recommended Cell Lines

The choice of cell line is crucial for obtaining relevant cytotoxicity data. It is recommended to screen this compound against a panel of cell lines, including both cancerous and non-cancerous lines, to assess its potency and selectivity. Examples of commonly used cell lines include:

  • Human colorectal carcinoma: HCT-116

  • Human breast adenocarcinoma: MCF-7

  • Human lung carcinoma: A549

  • Human embryonic kidney (non-cancerous): HEK293

Experimental Protocols

This section details the protocols for three fundamental cytotoxicity assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Annexin V-FITC/PI assay for apoptosis detection.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

  • This compound

  • Selected mammalian cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[5]

  • 96-well clear flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well.[5]

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[5][6]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[7][8]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Treated cell culture supernatants (from the same experiment as the MTT assay or a parallel plate)

  • 96-well clear flat-bottom assay plate

  • Lysis buffer (often included in the kit) to create a maximum LDH release control

Protocol:

  • Prepare Controls:

    • Spontaneous LDH Release (Vehicle Control): Supernatant from untreated or vehicle-treated cells.

    • Maximum LDH Release: Add lysis buffer to a set of untreated control wells 45 minutes before collecting the supernatant.[9]

    • Medium Background: Complete culture medium without cells.

  • Sample Collection:

    • Centrifuge the 96-well cell culture plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.[9]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.[9]

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to subtract background absorbance.[9]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) from each well.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium and centrifuge at 500 x g for 5 minutes.

  • Cell Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[10]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up proper compensation and gating.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Cell Viability (MTT Assay) of HCT-116 Cells after 48h Treatment

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.2540.089100.0
11.1980.07595.5
50.9820.06178.3
100.6450.04351.4
250.3120.02924.9
500.1580.01512.6
1000.0880.0117.0
  • % Viability Calculation: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting % viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 2: Cytotoxicity (LDH Release Assay) in HCT-116 Cells after 48h Treatment

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle)0.1520.0120.0
10.1610.0151.1
50.2340.0219.8
100.4560.03837.0
250.7890.06577.5
500.9810.081101.1
1001.0120.092104.9
Max LDH Release0.9720.076100.0
  • % Cytotoxicity Calculation: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max LDH - Absorbance of Vehicle)) * 100

Table 3: Apoptosis Analysis (Annexin V/PI Staining) in HCT-116 Cells after 24h Treatment

Concentration (µM)% Viable (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
0 (Vehicle)95.22.11.51.2
1075.815.46.32.5
2542.138.915.73.3
5015.645.334.84.3

Visualizations

Diagrams help to visualize the experimental workflows and underlying principles of the assays.

MTT_Workflow cluster_plate 96-Well Plate cluster_reader Microplate Reader A1 Seed Cells (100 µL) B1 Incubate Overnight A1->B1 C1 Treat with Compound (24-72h) B1->C1 D1 Add MTT Solution (20 µL) C1->D1 E1 Incubate (3-4h) D1->E1 F1 Remove Medium E1->F1 G1 Add Solubilization Solution (150 µL) F1->G1 H1 Shake (15 min) G1->H1 I1 Read Absorbance (570 nm) H1->I1

Caption: Workflow for the MTT cell viability assay.

LDH_Workflow cluster_treatment Cell Culture Plate cluster_assay New Assay Plate cluster_reader2 Microplate Reader A2 Cells Treated with Compound B2 Centrifuge Plate (250 x g) A2->B2 C2 Transfer Supernatant (50 µL) B2->C2 D2 Add LDH Reaction Mix (50 µL) C2->D2 E2 Incubate (30 min, RT) D2->E2 F2 Add Stop Solution (50 µL) E2->F2 G2 Read Absorbance (490 nm) F2->G2

Caption: Workflow for the LDH release cytotoxicity assay.

Apoptosis_Pathway cluster_cell Cell States cluster_markers Membrane Markers cluster_stains Flow Cytometry Staining Live Viable Cell Early Early Apoptosis Live->Early Apoptotic Stimulus Necrotic Necrosis Live->Necrotic Injury PS_in PS Internal Live->PS_in Mem_intact Membrane Intact Live->Mem_intact Late Late Apoptosis Early->Late PS_out PS Externalized Early->PS_out Early->Mem_intact Late->PS_out Mem_comp Membrane Compromised Late->Mem_comp Necrotic->PS_in Necrotic->Mem_comp AnnV_neg Annexin V - PS_in->AnnV_neg AnnV_pos Annexin V + PS_out->AnnV_pos PI_neg PI - Mem_intact->PI_neg PI_pos PI + Mem_comp->PI_pos

Caption: Principles of Annexin V/PI staining for apoptosis detection.

References

Catalyst Selection for the Synthesis of 2-Methyl-1,3-benzoxazol-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Methyl-1,3-benzoxazol-4-amine, a valuable scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the catalytic reduction of 2,5-dinitrophenol to 2,5-diaminophenol, followed by a cyclization reaction with acetic anhydride to yield the target compound. Catalyst selection and reaction optimization are critical for achieving high yields and purity.

Synthetic Pathway Overview

The synthesis of this compound is proposed via the following two-step pathway, which is advantageous due to the availability of starting materials and generally high-yielding reactions.

Synthetic Pathway 2,5-Dinitrophenol 2,5-Dinitrophenol 2,5-Diaminophenol 2,5-Diaminophenol 2,5-Dinitrophenol->2,5-Diaminophenol Catalytic Hydrogenation (e.g., Pd/C, H₂) This compound This compound 2,5-Diaminophenol->this compound Cyclization (Acetic Anhydride, Catalyst)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,5-Diaminophenol

The precursor, 2,5-diaminophenol, is most commonly synthesized via the catalytic hydrogenation of 2,5-dinitrophenol.[1] This reaction involves the reduction of two nitro groups to amino groups.

Catalyst Selection and Performance

Various catalysts can be employed for the reduction of dinitrophenols. Catalytic hydrogenation is the preferred industrial method for this transformation.[1]

Catalyst SystemSubstrateProductReaction ConditionsYieldReference
Pd/C, H₂ 2,5-Dinitrophenol2,5-DiaminophenolHydrogen gas, solvent (e.g., ethanol)High[1]
Raney-Ni, H₂ 2,5-Dinitrophenol2,5-DiaminophenolHydrogen gas, solvent (e.g., ethanol)High[2]
Zn or Fe, Acid 2,5-Dinitrophenol2,5-DiaminophenolAcidic medium (e.g., HCl)Good[2]
Experimental Protocol: Catalytic Hydrogenation of 2,5-Dinitrophenol

This protocol is a general guideline based on established procedures for nitro group reduction.[1][3]

Materials:

  • 2,5-Dinitrophenol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a hydrogenation vessel, dissolve 2,5-dinitrophenol in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).[3]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60°C).[3]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by techniques such as TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diaminophenol, which can be purified further by recrystallization if necessary.

Step 2: Synthesis of this compound

The final step involves the cyclization of 2,5-diaminophenol with an acetylating agent, such as acetic anhydride, to form the 2-methylbenzoxazole ring. One of the amino groups will react with the acetylating agent and subsequently cyclize with the hydroxyl group, while the other amino group at the 4-position remains.

Catalyst Selection and Performance for Benzoxazole Formation

The cyclization of o-aminophenols with carboxylic acids or their derivatives is a common method for synthesizing benzoxazoles.[4][5] While this specific reaction with 2,5-diaminophenol is not extensively documented, analogous reactions with similar substrates provide insight into effective catalytic systems. Polyphosphoric acid (PPA) is a widely used catalyst and dehydrating agent for this type of condensation.[4]

Catalyst/ReagentReactant 1Reactant 2ProductReaction ConditionsYieldReference
Polyphosphoric Acid (PPA) 2,4-Diaminophenolp-tert-butyl benzoic acid5-amino-2-(4-tert-butyl-phenyl)-benzoxazoleHeatGood[4]
Polyphosphoric Acid (PPA) 2,4-Diaminophenol3,4-dimethoxybenzoic acid2-(3,4-Diimethoxyphenyl) benzoxazol-5-amineHeatGood[4]
Acetic Anhydride 2-Aminophenol-2-MethylbenzoxazoleHeatGood[6][7]
Experimental Protocol: Cyclization of 2,5-Diaminophenol with Acetic Anhydride

This protocol is adapted from general procedures for the synthesis of 2-methylbenzoxazoles from o-aminophenols.[6][7]

Materials:

  • 2,5-Diaminophenol

  • Acetic anhydride

  • Polyphosphoric acid (PPA) (optional, as catalyst and dehydrating agent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,5-diaminophenol.

  • Add an excess of acetic anhydride (e.g., 3 equivalents).[8]

  • Optional: Add a catalytic amount of polyphosphoric acid.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water to quench the excess acetic anhydride.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Workflow Diagram

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Synthesis of 2,5-Diaminophenol cluster_1 Step 2: Synthesis of this compound A1 Dissolve 2,5-Dinitrophenol in Ethanol A2 Add Pd/C Catalyst A1->A2 A3 Hydrogenation Reaction A2->A3 A4 Filter to Remove Catalyst A3->A4 A5 Concentrate Filtrate A4->A5 A6 Purify 2,5-Diaminophenol A5->A6 B1 React 2,5-Diaminophenol with Acetic Anhydride A6->B1 Use in next step B2 Reflux Reaction Mixture B1->B2 B3 Quench with Ice Water B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Purify Final Product B5->B6

Caption: Overall experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Methyl-1,3-benzoxazol-4-amine, a key intermediate in pharmaceutical development. The synthesis is presented as a two-step process, designed for scalability and efficiency.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The reliable and scalable synthesis of this intermediate is therefore of significant importance for pharmaceutical research and development. The protocol outlined below describes a robust two-step synthesis starting from commercially available 2-amino-3-nitrophenol.

Overall Synthesis Workflow

The large-scale synthesis of this compound is achieved through a two-step process:

  • Acetylation of 2-amino-3-nitrophenol: This step yields the key intermediate, N-(2-hydroxy-6-nitrophenyl)acetamide.

  • Reductive Cyclization: The intermediate undergoes a one-pot reduction of the nitro group and subsequent cyclization to form the final product.

G start Start: 2-Amino-3-nitrophenol step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate Intermediate: N-(2-hydroxy-6-nitrophenyl)acetamide step1->intermediate step2 Step 2: Reductive Cyclization (e.g., Pd/C, H2) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are designed for large-scale production. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(2-hydroxy-6-nitrophenyl)acetamide

This protocol details the acetylation of 2-amino-3-nitrophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-nitrophenol154.12154 g1.0
Acetic Anhydride102.09112 mL (122 g)1.2
Acetic Acid60.05500 mL-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-nitrophenol (154 g, 1.0 mol) and glacial acetic acid (500 mL).

  • Stir the mixture to obtain a suspension.

  • Slowly add acetic anhydride (112 mL, 1.2 mol) to the suspension. The addition is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.

  • The yellow solid precipitate of N-(2-hydroxy-6-nitrophenyl)acetamide is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield and Purity:

ParameterValue
Yield 180-190 g (92-97%)
Purity (by HPLC) >98%
Appearance Yellow crystalline solid
Step 2: Synthesis of this compound

This protocol describes the reductive cyclization of N-(2-hydroxy-6-nitrophenyl)acetamide to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-hydroxy-6-nitrophenyl)acetamide196.16196 g1.0
Palladium on Carbon (10% Pd/C)-10 g-
Ethanol46.071 L-
Hydrogen Gas2.02As required-

Procedure:

  • To a 2 L hydrogenation reactor, add N-(2-hydroxy-6-nitrophenyl)acetamide (196 g, 1.0 mol) and ethanol (1 L).

  • Carefully add 10% Palladium on Carbon (10 g) to the suspension.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture at room temperature. The reaction is exothermic, and cooling may be required to maintain the temperature below 40 °C.

  • Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Expected Yield and Purity:

ParameterValue
Yield 130-140 g (88-95%)
Purity (by HPLC) >99%
Appearance Off-white to light brown solid

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting material to the final product, highlighting the key transformation in each step.

G cluster_0 Starting Material cluster_1 Step 1: Acetylation cluster_2 Step 2: Reductive Cyclization SM 2-Amino-3-nitrophenol P1 N-(2-hydroxy-6-nitrophenyl)acetamide SM->P1 Acetylation of Amino Group P2 This compound P1->P2 Reduction of Nitro Group & Intramolecular Cyclization

Caption: Logical progression of the synthesis of this compound.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate gloves and eye protection.

  • Palladium on Carbon: Flammable when dry and in the presence of hydrogen. Handle as a slurry and avoid ignition sources.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure proper grounding of equipment to prevent static discharge. The hydrogenation reaction should be carried out in a purpose-built reactor by trained personnel.

Conclusion

The provided protocols offer a reliable and scalable method for the synthesis of this compound. The two-step process is efficient, with high yields and purity, making it suitable for industrial production. Adherence to the detailed procedures and safety precautions is essential for successful and safe execution.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-1,3-benzoxazol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the cyclocondensation reaction between 2,3-diaminophenol and an acetylating agent, such as acetic anhydride or acetic acid. The reaction involves the formation of an amide intermediate with the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can typically be attributed to several key factors:

  • Purity of Starting Materials: Impurities in the 2,3-diaminophenol starting material can significantly interfere with the reaction. This reactant is susceptible to oxidation.

  • Side Product Formation: The presence of multiple nucleophilic sites (two amino groups and one hydroxyl group) on the precursor makes the reaction prone to side reactions, especially di-acetylation.

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, inappropriate catalyst choice, or insufficient reaction time can lead to incomplete conversion or degradation of the product.

  • Inefficient Purification: Significant product loss can occur during work-up and purification steps if the chosen method is not suitable for the amino-substituted product.

Q3: I suspect side products are forming. What are the likely byproducts and how can I minimize them?

The most common side product is the di-acetylated derivative of 2,3-diaminophenol, where both amino groups are acetylated, preventing the necessary cyclization.

  • Minimization Strategies:

    • Control Stoichiometry: Use a carefully controlled molar ratio of acetic anhydride to 2,3-diaminophenol. A slight excess of the diaminophenol may be preferable to an excess of the acetylating agent.

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the mono-acetylation of the more reactive amino group and subsequent cyclization over the di-acetylation.

    • Choice of Acetylating Agent: Using glacial acetic acid with a strong acid catalyst (like polyphosphoric acid) can sometimes offer better selectivity compared to the highly reactive acetic anhydride.

Q4: My product appears to be degrading during work-up. What are some effective purification strategies?

Amino-substituted benzoxazoles can be sensitive to harsh acidic or basic conditions and prolonged heating.

  • Purification Recommendations:

    • Neutralization: Carefully neutralize the reaction mixture to a pH of ~7 before extraction.

    • Extraction: Use an appropriate organic solvent like ethyl acetate for extraction. Multiple extractions with smaller volumes are more effective than a single large-volume extraction.

    • Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is recommended.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Low or No Product Formation Impure Starting Material: 2,3-diaminophenol may have oxidized.Assess the purity of the starting material via melting point or spectroscopic analysis. If necessary, purify the starting material before use. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) as aminophenols can be sensitive to air oxidation.[1]
Inactive Catalyst: The acid catalyst (if used) may be old or deactivated.Use a fresh batch of catalyst. Consider screening different Brønsted or Lewis acid catalysts to find the optimal choice for the cyclization step.
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for cyclization.Incrementally increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Some benzoxazole syntheses require temperatures up to 130°C.
Multiple Spots on TLC (High Impurity) Di-acetylation: Excess acetic anhydride or high temperatures can cause acetylation of both amino groups.Reduce the equivalents of acetic anhydride to 1.0-1.1 equivalents. Consider performing the reaction at a lower temperature (e.g., room temperature or 50°C) for a longer duration.
Incomplete Cyclization: The intermediate amide may be stable and fail to cyclize.Increase the reaction temperature after the initial acetylation step or add a stronger acid catalyst to promote the cyclization. Monitor by TLC to find the optimal time and temperature.
Product Loss During Purification Product Polarity: The amino group makes the product relatively polar, potentially leading to issues with extraction or chromatography.Use a more polar solvent system for extraction, such as a mixture of dichloromethane and methanol. For column chromatography, use a polar eluent system and consider deactivating the silica gel with triethylamine to prevent streaking.
Product Instability: The product may be unstable under the work-up conditions.Avoid strong acids or bases during the work-up. Ensure all solvents are removed under reduced pressure at a low temperature to prevent degradation.

Data Presentation: Optimizing Reaction Conditions

EntryAcetylating AgentCatalyst (mol%)SolventTemperature (°C)Time (h)Representative Yield (%)
1Acetic Anhydride (1.1 eq)NoneDichloromethane251245-55
2Acetic Anhydride (1.1 eq)p-TsOH (10)Toluene110 (reflux)460-70
3Acetic Acid (excess)PPANone (neat)130570-80
4Acetic Acid (excess)ZnCl₂ (20)None (neat)130665-75

Experimental Protocols

Protocol 1: Synthesis via Acetic Anhydride with Acid Catalysis

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Diaminophenol (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-diaminophenol and anhydrous toluene under a nitrogen atmosphere.

  • Add p-TsOH to the suspension.

  • Slowly add acetic anhydride dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Add 2,3-Diaminophenol, p-TsOH, and Toluene to Flask Inert 2. Establish N2 Atmosphere ReagentAdd 3. Add Acetic Anhydride Inert->ReagentAdd Heat 4. Heat to Reflux (4-6h) ReagentAdd->Heat Monitor 5. Monitor by TLC Heat->Monitor Cool 6. Cool to RT Monitor->Cool Quench 7. Quench with NaHCO3 Cool->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Dry 9. Dry & Concentrate Extract->Dry Column 10. Column Chromatography Dry->Column Final 11. Pure Product Column->Final

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_tlc TLC Analysis Results cluster_actions Corrective Actions Start Low Yield Issue CheckPurity Check Purity of 2,3-Diaminophenol Start->CheckPurity TLC Analyze Crude Product by TLC CheckPurity->TLC Purity OK UnreactedSM High % of Starting Material TLC->UnreactedSM MultipleSpots Multiple Unidentified Spots/Streaking TLC->MultipleSpots CleanLow Clean Reaction, Low Isolated Yield TLC->CleanLow ActionTemp Increase Temp/Time or Change Catalyst UnreactedSM->ActionTemp ActionStoich Adjust Stoichiometry (↓ Ac₂O) Lower Temperature MultipleSpots->ActionStoich ActionPurify Optimize Purification: - Adjust Column Eluent - Use Deactivated Silica CleanLow->ActionPurify

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

Plausible Reaction Mechanism

G Mechanism: Acetic Anhydride Route node1 2,3-Diaminophenol + Acetic Anhydride node2 Nucleophilic Attack (Amine on Carbonyl) node1->node2 node3 Mono-Acetylated Intermediate (Amide) node2->node3 node4 Protonation of Hydroxyl Group node3->node4 node5 Intramolecular Cyclization (Amide O on Phenol C) node4->node5 node6 Dehydration (Loss of H₂O) node5->node6 node7 This compound (Final Product) node6->node7

Caption: Plausible reaction pathway for the formation of the benzoxazole ring.

References

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-benzoxazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and expected route for the synthesis of this compound involves a two-step process starting from 2,4-diaminophenol. The first step is the selective N-acetylation of one of the amino groups, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring. Acetic anhydride is a common acetylating agent for this purpose.

Q2: What are the most common side products I should expect in this synthesis?

The primary side products arise from non-selective acetylation and incomplete cyclization. The most common impurities include:

  • Di-acetylated 2,4-diaminophenol: Both amino groups of the starting material are acetylated.

  • O-acetylated product: The hydroxyl group of the desired product or the starting material becomes acetylated.

  • Isomeric benzimidazole: Under certain conditions, rearrangement or reaction with impurities could potentially lead to the formation of an isomeric benzimidazole derivative.

  • Unreacted starting materials: Incomplete reaction can leave residual 2,4-diaminophenol or the mono-acetylated intermediate.

Q3: My final product shows a low melting point and a broad peak in the NMR. What could be the issue?

A low or broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. The most likely culprits are the di-acetylated side product or residual starting material, which can interfere with the crystal lattice of the desired product. We recommend purification by column chromatography or recrystallization to remove these impurities.

Q4: How can I minimize the formation of the di-acetylated side product?

To minimize di-acetylation, you can try the following:

  • Control the stoichiometry: Use a controlled amount of acetic anhydride, typically closer to a 1:1 molar ratio with the 2,4-diaminophenol.

  • Reaction temperature: Perform the acetylation at a lower temperature to favor the more reactive amino group and reduce the rate of the second acetylation.

  • Slow addition: Add the acetic anhydride dropwise to the reaction mixture to maintain a low concentration of the acetylating agent at any given time.

Q5: I am observing a significant amount of a byproduct that is soluble in aqueous base. What is it likely to be?

A byproduct soluble in aqueous base is likely to have an acidic proton, suggesting it could be the O-acetylated product where the phenolic hydroxyl group has been esterified. This ester can be hydrolyzed back to the hydroxyl group under basic conditions, increasing its solubility in the aqueous base.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete acetylation of the starting material. 2. Incomplete cyclization of the acetylated intermediate. 3. Loss of product during workup or purification.1. Ensure complete dissolution of the starting material before adding the acetylating agent. Monitor the reaction by TLC. 2. Ensure sufficient acid catalyst is used and the reaction is heated for an adequate amount of time for cyclization. 3. Optimize extraction and purification steps. Consider using a different solvent system for extraction or recrystallization.
Presence of Di-acetylated Impurity 1. Excess acetic anhydride used. 2. High reaction temperature during acetylation.1. Use a stoichiometric amount of acetic anhydride (1.0-1.1 equivalents). 2. Maintain a lower reaction temperature (e.g., 0-25 °C) during the acetylation step.
Formation of O-acetylated Side Product 1. High reaction temperature. 2. Prolonged reaction time in the presence of excess acetylating agent.1. Control the reaction temperature. 2. Quench the reaction mixture promptly after the desired mono-acetylation is complete (as monitored by TLC).
Difficulty in Isolating the Product 1. Product is too soluble in the chosen recrystallization solvent. 2. Product has oiled out during crystallization.1. Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. 2. Try seeding the solution with a small crystal of the pure product or cool the solution more slowly.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acetylation: In a round-bottom flask, dissolve 2,4-diaminophenol dihydrochloride in a mixture of water and methanol. Cool the solution to 0 °C in an ice bath.

  • Add sodium acetate to neutralize the hydrochloride salt.

  • Slowly add one equivalent of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once the mono-acetylation is complete, add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the formation of the benzoxazole ring by TLC.

  • Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound.

Visualizations

Synthesis_Pathway 2,4-Diaminophenol 2,4-Diaminophenol Mono-acetylated Intermediate Mono-acetylated Intermediate 2,4-Diaminophenol->Mono-acetylated Intermediate Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mono-acetylated Intermediate This compound This compound Mono-acetylated Intermediate->this compound Cyclization (Acid Catalyst)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product TLC Analyze by TLC/ LC-MS/NMR Start->TLC Incomplete_Reaction Incomplete Reaction TLC->Incomplete_Reaction Unreacted Starting Material Present Side_Products Side Product Formation TLC->Side_Products Extra Spots/ Peaks Observed Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Control_Stoichiometry Adjust Stoichiometry/ Temperature Side_Products->Control_Stoichiometry Purify Purify by Column/ Recrystallization Side_Products->Purify

Caption: Troubleshooting workflow for synthesis issues.

Side_Product_Formation Reaction_Conditions Reaction Conditions Excess_Ac2O Excess Acetic Anhydride Reaction_Conditions->Excess_Ac2O High_Temp High Temperature Reaction_Conditions->High_Temp Di-acetylation Di-acetylated Product Excess_Ac2O->Di-acetylation High_Temp->Di-acetylation O-acetylation O-acetylated Product High_Temp->O-acetylation

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-1,3-benzoxazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low yields in the synthesis of 2-Methyl-1,3-benzoxazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing a structured approach to identifying and resolving problems.

Q1: My overall yield for the this compound synthesis is significantly lower than expected. What are the primary areas to investigate?

Low yields in multi-step syntheses can arise from several factors. A systematic evaluation is crucial for pinpointing the issue. The most common causes include:

  • Purity of Starting Materials: Impurities in the initial precursors can introduce competing side reactions or inhibit the desired transformations.[1]

  • Suboptimal Reaction Conditions: Each step of the synthesis (e.g., acetylation, reduction, cyclization) has optimal parameters. Deviations in temperature, reaction time, solvent, or catalyst concentration can drastically reduce the yield.[1][2]

  • Side Product Formation: The formation of unintended byproducts is a frequent cause of low yields, as it consumes the starting materials and complicates purification.[1]

  • Inefficient Workup and Purification: Significant product loss can occur during extraction, washing, and chromatography steps if the procedures are not optimized for the target compound.[1]

  • Product Degradation: The final product or intermediates may be unstable under the reaction or purification conditions, leading to degradation and lower recovery.[1]

A logical workflow can help diagnose the root cause of low yield.

Troubleshooting_Workflow start Low Yield Observed check_sm Step 1: Verify Starting Material Purity (e.g., via NMR, LC-MS) start->check_sm sm_impure Impure or Degraded check_sm->sm_impure purify_sm Action: Purify Starting Materials (Recrystallization, Chromatography) or Procure New Batch sm_impure->purify_sm Yes check_reaction Step 2: Review Reaction Conditions (Temp, Time, Stoichiometry, Atmosphere) sm_impure->check_reaction No, Purity Confirmed end_node Yield Improved purify_sm->end_node conditions_bad Suboptimal check_reaction->conditions_bad optimize_conditions Action: Optimize Reaction Parameters (See Table 1 for examples) conditions_bad->optimize_conditions Yes analyze_side_products Step 3: Analyze Crude Mixture (TLC, LC-MS, NMR of crude) conditions_bad->analyze_side_products No, Conditions are Optimal optimize_conditions->end_node side_products_present Side Products Detected analyze_side_products->side_products_present minimize_side_products Action: Adjust Conditions to Minimize (e.g., lower temp, change catalyst, use protective atmosphere) side_products_present->minimize_side_products Yes check_purification Step 4: Evaluate Workup & Purification side_products_present->check_purification No, Reaction is Clean minimize_side_products->end_node product_loss Significant Loss? check_purification->product_loss optimize_purification Action: Optimize Purification (Adjust solvent system for chromatography, minimize aqueous washes) product_loss->optimize_purification Yes product_loss->end_node No optimize_purification->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am seeing multiple spots on my TLC after the final cyclization step. What are the common side products and how can I avoid them?

Side product formation is a very common reason for low yields in benzoxazole synthesis.[1] For the synthesis of this compound, likely side products include:

  • Incompletely Cyclized Intermediate: The diamino intermediate may not fully cyclize, especially if the acid catalyst is weak or the temperature is too low. To minimize this, ensure the catalyst is active and consider extending the reaction time or increasing the temperature.[1]

  • Polymerization: Aminophenols can be prone to polymerization under harsh acidic or oxidative conditions.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and avoiding excessively high temperatures can help prevent this.

  • Formation of Bis-benzoxazole: If a dicarboxylic acid or diacyl chloride is present as an impurity, it could potentially link two aminophenol molecules.

Minimization Strategies:

  • Control Reaction Conditions: Carefully manage temperature, reaction time, and reactant stoichiometry.[1]

  • Use an Inert Atmosphere: If starting materials or intermediates are sensitive to oxygen, performing the reaction under nitrogen or argon can prevent oxidation-related byproducts.[1]

  • Choose the Right Catalyst: The choice and amount of catalyst can significantly influence the reaction's selectivity.[1]

Q3: My product appears to be lost during the purification stage. What are some effective purification strategies for this compound?

The amine functionality on the benzoxazole ring can make purification challenging. Here are some recommended strategies:

  • Column Chromatography: This is the most effective method. Due to the basic amine group, the compound may streak on silica gel. To mitigate this, consider:

    • Adding a small amount of a basic modifier to the eluent, such as triethylamine (~0.5-1%), to improve peak shape.

    • Using a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

  • Acid-Base Extraction: The basicity of the 4-amino group can be used for purification. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted into an organic solvent.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene) can be an effective final purification step.

Proposed Synthetic Protocol

While several routes to benzoxazoles exist, a common and reliable method involves the cyclization of an appropriately substituted o-aminophenol. The following is a plausible multi-step protocol for the synthesis of this compound starting from 4-amino-3-nitrophenol.

Reaction_Pathway sub_A 4-Amino-3-nitrophenol sub_B N-(4-hydroxy-2-nitrophenyl)acetamide (Intermediate 1) sub_A->sub_B Step 1: Acetylation Acetic Anhydride, Pyridine sub_C N-(2-amino-4-hydroxyphenyl)acetamide (Intermediate 2) sub_B->sub_C Step 2: Nitro Reduction e.g., SnCl2·2H2O / EtOH product This compound sub_C->product Step 3: Cyclodehydration e.g., Polyphosphoric Acid (PPA) / Heat

Caption: Plausible synthetic pathway for this compound.

Detailed Methodology

Step 1: Acetylation of 4-amino-3-nitrophenol

  • In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-hydroxy-2-nitrophenyl)acetamide.

Step 2: Reduction of the Nitro Group

  • Suspend the N-(4-hydroxy-2-nitrophenyl)acetamide (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.

  • Reflux the mixture for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude N-(2-amino-4-hydroxyphenyl)acetamide.

Step 3: Cyclodehydration to form the Benzoxazole Ring

  • Place the crude N-(2-amino-4-hydroxyphenyl)acetamide into a flask containing polyphosphoric acid (PPA).

  • Heat the mixture to 140-160 °C and stir for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., 10M NaOH) until it is alkaline (pH > 9).

  • Extract the final product, this compound, with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product using column chromatography on silica gel.

Data Presentation: Optimizing the Cyclization Step

The final cyclization step is often critical for the overall yield. The following table illustrates how varying key parameters in this step can impact the outcome, based on general principles of benzoxazole synthesis.[2]

Parameter Condition A Condition B (Optimized) Condition C Expected Yield Observations
Catalyst Acetic AcidPolyphosphoric Acid (PPA)p-Toluene-sulfonic acidLow -> High -> ModeratePPA is a strong dehydrating agent, highly effective for this cyclization. Acetic acid may be too weak, leading to incomplete reaction.
Temperature 100 °C150 °C 180 °CLow -> High -> LowTemperature needs to be high enough for dehydration, but excessive heat can cause degradation and polymerization.
Reaction Time 1 hour3 hours 8 hoursLow -> High -> ModerateInsufficient time leads to incomplete conversion. Extended time at high temperatures can increase side product formation.

Table 1: Hypothetical optimization of the cyclodehydration step for synthesizing this compound.

Visualization of Key Experimental Relationships

Understanding how different factors interrelate is key to successful synthesis.

Parameter_Relationships Yield Yield Purity_SM Starting Material Purity Purity_SM->Yield Side_Products Side Products Purity_SM->Side_Products Conditions Reaction Conditions Conditions->Yield Conditions->Side_Products Temp Temperature Conditions->Temp Time Time Conditions->Time Catalyst Catalyst Conditions->Catalyst Purification Workup & Purification Purification->Yield Side_Products->Yield

Caption: Interrelationship of factors affecting final product yield.

References

optimization of reaction conditions for 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-Methyl-1,3-benzoxazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely accepted and plausible route involves a two-step process starting from 3-amino-2-nitrophenol. The first step is the reduction of the nitro group to form the key intermediate, 2,3-diaminophenol. The second step is the cyclocondensation of this intermediate with a source of the 2-methyl group, such as acetic anhydride or acetic acid, to form the final product.

Q2: Why is 2,3-diaminophenol a critical intermediate?

A2: 2,3-diaminophenol provides the necessary arrangement of functional groups required for forming the 4-amino-benzoxazole core. The hydroxyl group and the adjacent amino group are essential for the cyclization reaction that forms the oxazole ring, while the second amino group remains at the 4-position of the resulting benzoxazole structure.

Q3: What are the key reaction parameters to optimize for the cyclization step?

A3: The critical parameters for the cyclocondensation of 2,3-diaminophenol include the choice of acetylating agent (e.g., acetic acid, acetic anhydride), reaction temperature, solvent, and the potential use of an acid catalyst. These factors significantly influence reaction rate, yield, and purity of the final product.

Q4: Can other reagents be used instead of acetic anhydride for the cyclization?

A4: Yes, while acetic anhydride is common, glacial acetic acid can also be used, often requiring higher temperatures or the presence of a strong acid catalyst like polyphosphoric acid (PPA) to facilitate the reaction. Other acetylating agents could be explored, but their reactivity and potential for side reactions would need to be carefully evaluated.

Q5: What are the expected side products in this synthesis?

A5: Potential side products can arise from incomplete reduction in the first step, leaving unreacted nitrophenol. In the cyclization step, di-acetylation of the starting diamine can occur, especially with a large excess of acetic anhydride. Overheating or prolonged reaction times might lead to decomposition or polymerization, resulting in tar-like impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminophenol (Intermediate)

This protocol describes the reduction of 3-amino-2-nitrophenol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-nitrophenol (1 equivalent) in ethanol.

  • Reagent Addition: Carefully add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 equivalents), to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The resulting precipitate is the crude 2,3-diaminophenol.

  • Purification: Filter the crude product and wash with cold water. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2,3-diaminophenol.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclocondensation of 2,3-diaminophenol.

  • Reaction Setup: Place the synthesized 2,3-diaminophenol (1 equivalent) and a catalytic amount of polyphosphoric acid (PPA) or another suitable acid catalyst in a round-bottom flask.

  • Reagent Addition: Add glacial acetic acid (in excess, acting as both reagent and solvent).

  • Reaction Execution: Heat the mixture to reflux (approximately 120-140°C) for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize with a base, such as ammonium hydroxide or sodium hydroxide solution, to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reduction of the nitro group. 2. Ineffective cyclization conditions (temperature too low, insufficient reaction time). 3. Degradation of the starting material or product.1. Confirm complete conversion of the starting nitro compound by TLC before work-up. If incomplete, add more reducing agent or prolong reaction time. 2. Gradually increase the reflux temperature for the cyclization step. See Table 1 for temperature optimization data. 3. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the aminophenol intermediate.
Presence of Multiple Impurities in Final Product 1. Formation of di-acetylated byproducts. 2. Presence of unreacted starting material. 3. Side reactions due to excessive heat or reactive contaminants.1. Use a stoichiometric amount of the acetylating agent or use a milder agent like acetic acid instead of acetic anhydride. 2. Increase reaction time or temperature to drive the reaction to completion. Purify using column chromatography. 3. Use purified solvents and reagents. Avoid excessive heating by using an oil bath for precise temperature control.
Reaction Stalls (TLC shows no change) 1. Deactivation of the catalyst. 2. Insufficient temperature. 3. Low reactivity of the chosen acetylating agent.1. Add a fresh portion of the acid catalyst. 2. Confirm the internal reaction temperature is at the desired setpoint. 3. Switch to a more reactive agent, for example, from acetic acid to acetic anhydride. See Table 2 for reagent comparison.
Poor Solubility of Starting Materials 1. Inappropriate solvent choice.1. For the reduction step, ensure sufficient ethanol is used. For the cyclization, acetic acid often serves as both reagent and solvent. If solubility remains an issue, explore co-solvents like toluene, but ensure they are compatible with the reaction conditions.

Optimization Data

The following tables present hypothetical yet realistic data based on analogous chemical reactions to guide optimization efforts.

Table 1: Optimization of Temperature for Cyclization Step (Reaction Conditions: 2,3-diaminophenol (1 mmol), Acetic Acid (10 mL), 6 hours)

EntryTemperature (°C)Yield (%)
18015
210045
312078
414075 (slight decomposition observed)

Table 2: Comparison of Acetylating Agent and Catalyst (Reaction Conditions: 2,3-diaminophenol (1 mmol), 120°C, 6 hours)

EntryAcetylating AgentCatalystSolventYield (%)
1Acetic AcidNoneAcetic Acid55
2Acetic AcidPPA (0.2 eq)Acetic Acid78
3Acetic Anhydride (1.1 eq)NoneToluene85
4Acetic Anhydride (1.1 eq)NoneDioxane82

Visual Guides

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation A 3-Amino-2-nitrophenol B 2,3-Diaminophenol A->B  SnCl2·2H2O, EtOH  Reflux C 2,3-Diaminophenol D This compound C->D  Acetic Acid, PPA  Reflux

Caption: Proposed synthetic pathway for this compound.

G start Low Yield Observed q1 Is starting material fully consumed? start->q1 sol1 Increase reaction time or add more reducing agent. q1->sol1 No q2 Is reaction temperature optimal? q1->q2 Yes end Yield Optimized sol1->end sol2 Increase temperature gradually. (e.g., to 120°C) q2->sol2 No q3 Is catalyst active? Is reagent appropriate? q2->q3 Yes sol2->end sol3 Consider a more reactive agent (e.g., Acetic Anhydride) or add fresh catalyst. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzoxazol-4-amine. The following information addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Based on the likely synthetic pathway starting from 2-amino-3-hydroxyacetophenone, the most probable impurities include:

  • Unreacted Starting Material: 2-amino-3-hydroxyacetophenone.

  • Diacetylated Byproduct: N-(4-acetyl-2-hydroxyphenyl)acetamide, formed by acetylation of both the amino and hydroxyl groups of the precursor.

  • Residual Reagents: Traces of reagents from the synthesis of the precursor, such as those used in nitration and reduction steps.

  • Polymeric Materials: High molecular weight byproducts formed during the cyclization reaction.

Q2: My purified this compound appears as an oil or fails to crystallize. What could be the cause?

A2: Oiling out during recrystallization or obtaining the product as a persistent oil can be due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Unreacted starting materials or byproducts are common culprits. Ensure the crude product is as dry as possible before attempting recrystallization.

Q3: During column chromatography on silica gel, my compound is streaking or showing poor separation. How can I resolve this?

A3: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and poor resolution. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.

  • Employ Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase chromatography can be an effective alternative.

Q4: What are suitable solvent systems for Thin Layer Chromatography (TLC) analysis of this compound?

A4: A common and effective solvent system for monitoring the purification of benzoxazole derivatives is a mixture of a non-polar solvent and a polar solvent. Good starting points include:

  • Hexane:Ethyl Acetate (e.g., in ratios of 4:1, 3:1, or 1:1)

  • Dichloromethane:Methanol

The polarity of the solvent system should be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired product to ensure good separation on a column.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification
Symptom Possible Cause Suggested Solution
Multiple spots on TLC after column chromatography.Inappropriate solvent system for chromatography.Optimize the TLC solvent system to achieve better separation between the product and impurities before scaling up to column chromatography.
Broad peaks in NMR spectrum suggesting impurities.Co-elution of impurities with the product.Employ gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. Consider using a different stationary phase (e.g., alumina).
Low melting point of the isolated solid.Presence of residual solvent or impurities.Recrystallize the product from a suitable solvent system. Ensure the product is thoroughly dried under vacuum.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing.Solution is supersaturated with impurities; solvent is too non-polar.Try a different recrystallization solvent or a solvent mixture (e.g., methanol/water, acetone/water). Allow the solution to cool slowly to encourage crystal formation.
No crystal formation upon cooling.Solution is not saturated; product is highly soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Add a less polar anti-solvent dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
Crystals are very fine or powdery.Rapid crystallization.Ensure slow cooling of the solution. Minimize agitation during the cooling process.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (start with a 3:1 ratio and adjust as necessary).

    • Visualize the spots under UV light. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 3:1 with 0.5% triethylamine).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general method for the final purification of this compound by recrystallization.

  • Solvent Selection:

    • Test the solubility of the compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water). A suitable solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for benzoxazole derivatives.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Purity of this compound (Illustrative Data)

Purification StepPurity (%)Analytical Method
Crude Product75HPLC
After Column Chromatography95HPLC
After Recrystallization>99HPLC

Note: This data is for illustrative purposes and actual results may vary depending on the specific reaction and purification conditions.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Optimize Solvent column Column Chromatography tlc->column fractions Collect Fractions column->fractions fractions->tlc Analyze combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate recrystallize Recrystallization evaporate->recrystallize pure Pure Product recrystallize->pure impurity_removal cluster_impurities Potential Impurities cluster_purification Purification Steps start_mat Unreacted Starting Material column Column Chromatography start_mat->column byproduct Diacetylated Byproduct byproduct->column reagents Residual Reagents reagents->column polymer Polymeric Material polymer->column Remains on top of column recrystall Recrystallization column->recrystall recrystall->start_mat Removes remaining trace impurities recrystall->byproduct Removes remaining trace impurities

References

stability issues of 2-Methyl-1,3-benzoxazol-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Methyl-1,3-benzoxazol-4-amine, particularly under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My experimental results with this compound are inconsistent when using acidic buffers or solvents. What could be the cause?

A1: Inconsistent results when using this compound in acidic media are often attributed to the chemical instability of the benzoxazole ring under these conditions. Benzoxazoles are susceptible to acid-catalyzed hydrolysis, which can lead to the degradation of the parent compound and the formation of impurities, thereby affecting experimental outcomes.[1]

Q2: What is the expected degradation pathway for this compound in an acidic environment?

A2: Under acidic conditions, benzoxazoles typically undergo hydrolysis to form the corresponding amidophenol.[1] For this compound, the proposed degradation pathway involves the protonation of the benzoxazole ring, followed by nucleophilic attack by water. This leads to the opening of the oxazole ring to form N-(5-amino-2-hydroxyphenyl)acetamide.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products.[2][3] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm its instability under your experimental conditions.

Q4: What are the typical stress conditions used to evaluate the stability of a compound like this compound?

A4: Forced degradation studies are essential to understand the stability of a drug substance.[4][5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing. For acid hydrolysis, a common starting point is treating a solution of the compound with 0.1 N hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80°C) for a defined period, such as up to 72 hours.[7]

Q5: How can I prevent or minimize the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following:

  • pH Control: Whenever possible, maintain the pH of your solutions in the neutral to slightly basic range.

  • Temperature: Avoid high temperatures when working with acidic solutions of the compound.

  • Storage: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) and protect them from light.

  • Fresh Preparations: Prepare acidic solutions of this compound immediately before use.

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureExpected Stability of this compoundPotential Degradation Products
Acid Hydrolysis 0.1 N HCl60-80°CLow N-(5-amino-2-hydroxyphenyl)acetamide
Base Hydrolysis 0.1 N NaOH60-80°CModerate to Low Potential for hydrolysis of the amide-like linkage
Oxidation 3% H₂O₂Room TemperatureModerate Oxidized derivatives of the benzene and/or oxazole ring
Thermal Dry Heat>80°CHigh (in solid state)Minimal degradation expected in the absence of moisture
Photolysis UV/Visible LightAmbientModerate Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 N HCl.

  • Incubate the vial at a controlled temperature (e.g., 60°C) in a heating block or water bath.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an appropriate amount of a basic solution (e.g., 0.1 N NaOH) to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the sample by a validated stability-indicating HPLC or LC-MS method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the amount of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (a wavelength scan should be performed).

Analysis:

  • Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.

  • The percentage of degradation can be calculated using the following formula: % Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100

Visualizations

Acid_Hydrolysis_Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H⁺ N-(5-amino-2-hydroxyphenyl)acetamide N-(5-amino-2-hydroxyphenyl)acetamide Protonated Intermediate->N-(5-amino-2-hydroxyphenyl)acetamide + H₂O (Ring Opening)

Caption: Proposed acid-catalyzed hydrolysis pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Stock Solution Stock Solution Acid Treatment Acid Treatment Stock Solution->Acid Treatment 0.1 N HCl Incubation Incubation Acid Treatment->Incubation 60°C Sampling & Neutralization Sampling & Neutralization Incubation->Sampling & Neutralization Time Points HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sampling & Neutralization->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

Caption: Forced degradation experimental workflow.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Acidic Conditions? Acidic Conditions? Inconsistent Results->Acidic Conditions? Potential Degradation Potential Degradation Acidic Conditions?->Potential Degradation Yes Investigate Other Factors Investigate Other Factors Acidic Conditions?->Investigate Other Factors No Confirm via HPLC/LC-MS Confirm via HPLC/LC-MS Potential Degradation->Confirm via HPLC/LC-MS Implement Mitigation Implement Mitigation Confirm via HPLC/LC-MS->Implement Mitigation Degradation Confirmed

Caption: Troubleshooting logic for inconsistent results.

References

preventing byproduct formation in 2-Methyl-1,3-benzoxazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-1,3-benzoxazol-4-amine and minimizing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most common and direct method for synthesizing 2-substituted benzoxazoles is the condensation and cyclization of an appropriate o-aminophenol with a carboxylic acid or its derivative. For this compound, the key starting materials are typically 4-amino-2-aminophenol and an acetylating agent such as acetic anhydride or acetic acid. The reaction involves the acylation of the more nucleophilic amino group at position 2, followed by an intramolecular cyclization to form the benzoxazole ring.

Q2: What are the most critical parameters to control during the synthesis to prevent byproduct formation?

To minimize byproduct formation, careful control of reaction temperature, choice of solvent, and stoichiometry of reactants is crucial.[1] Elevated temperatures can sometimes lead to side reactions or degradation of the product, while an inappropriate solvent may not facilitate the desired cyclization efficiently. Using a significant excess of the acetylating agent can lead to di-acetylation or other side products.

Q3: My final product has a dark color. What is the likely cause and how can I purify it?

Product discoloration is often due to aerial oxidation of residual aminophenol starting materials or the product itself, or the formation of polymeric impurities. Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[2] Passing a solution of the crude product through a short column of silica gel or activated carbon can also help remove colored impurities.[3]

Q4: How can I improve the overall yield of my reaction?

Optimizing reaction conditions is key to improving yield. This includes screening different solvents, adjusting the reaction temperature, and modifying the molar ratio of the reactants.[1] For instance, switching to a higher-boiling point solvent like acetic acid can sometimes facilitate the cyclization step more effectively than lower-boiling point solvents.[1] Additionally, ensuring the complete consumption of the starting material through reaction monitoring (e.g., by TLC or LC-MS) can prevent yield loss during purification.

Troubleshooting Guide

Problem 1: Low yield and presence of a major uncyclized intermediate.

  • Symptom: Spectroscopic analysis (e.g., ¹H NMR, LC-MS) of the crude product shows significant amounts of the N-acetylated intermediate (N-(5-amino-2-hydroxyphenyl)acetamide) alongside the desired product.

  • Possible Cause: The intramolecular cyclization (dehydration) step is incomplete. This can be due to insufficient heating, an inappropriate solvent, or the absence of a suitable catalyst.

  • Solution:

    • Increase Reaction Temperature/Time: Refluxing the reaction for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier for cyclization.[1]

    • Change Solvent: Using glacial acetic acid as the solvent can be effective as it acts as both a reagent and a catalyst for the dehydration step.

    • Add a Catalyst: Introducing a Brønsted or Lewis acid catalyst can promote the cyclization.[4][5] However, catalyst choice must be made carefully to avoid degradation of the starting material or product.

Problem 2: Formation of a di-acetylated byproduct.

  • Symptom: A significant byproduct is observed with a molecular weight corresponding to the addition of two acetyl groups. This is likely the di-acetylated compound where both the 4-amino group and the 2-amino group of the starting material have been acetylated.

  • Possible Cause: Use of a large excess of acetic anhydride, especially under harsh conditions. While the 2-amino group is more nucleophilic, the 4-amino group can also be acetylated.

  • Solution:

    • Control Stoichiometry: Reduce the amount of acetic anhydride used to a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the 4-amino-2-aminophenol.

    • Modify Reagent Addition: Add the acetic anhydride dropwise to the reaction mixture at a lower temperature (e.g., 0-10 °C) before gradually heating to reflux. This can favor the more reactive site and reduce double acetylation.

Problem 3: Difficulty in removing acetic acid byproduct after the reaction.

  • Symptom: The final product is contaminated with acetic acid, which is a byproduct of the reaction when using acetic anhydride.[6]

  • Possible Cause: Acetic acid is soluble in many organic solvents used for extraction and can be difficult to remove completely by evaporation alone.

  • Solution:

    • Aqueous Workup: After the reaction is complete, quench the mixture with water and neutralize the excess acid by washing the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.

    • Azeotropic Removal: In some cases, co-evaporation with a solvent like toluene can help remove residual acetic acid.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the yield and purity of this compound.

Table 1: Effect of Solvent and Temperature on Product Yield.

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1TolueneReflux (111)66590
2Acetic AcidReflux (118)38595
3DMF12057892
4AcetonitrileReflux (82)85588

Data are representative and intended for illustrative purposes.

Table 2: Influence of Acetic Anhydride Stoichiometry.

EntryAcetic Anhydride (Equivalents)Di-acetylated Byproduct (%)Unreacted Starting Material (%)Product Yield (%)
11.0<11575
21.23<288
32.015<170
43.028<155

Reaction Conditions: Acetic acid solvent, reflux, 3h. Data are representative.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-2-aminophenol (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (5-10 mL per gram of starting material). Stir the mixture to form a suspension.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and pour it slowly into ice-cold water with stirring.

  • Neutralization: Basify the aqueous mixture to a pH of 7-8 using a saturated solution of sodium bicarbonate.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry it under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place the crude this compound in a flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Reaction_Pathway SM 4-Amino-2-aminophenol Intermediate N-(5-Amino-2-hydroxyphenyl)acetamide (Uncyclized Intermediate) SM->Intermediate N-Acetylation Ac2O Acetic Anhydride (CH3CO)2O Ac2O->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Dehydration) Byproduct Acetic Acid

Caption: Synthesis pathway for this compound.

Byproduct_Formation SM 4-Amino-2-aminophenol Intermediate_mono N-Acetylated Intermediate SM->Intermediate_mono Acetylation (Position 2) Byproduct_di Di-acetylated Byproduct SM->Byproduct_di Acetylation (Positions 2 & 4) Ac2O_excess Excess Acetic Anhydride Ac2O_excess->Intermediate_mono Ac2O_excess->Byproduct_di Product Desired Product Intermediate_mono->Product Cyclization

Caption: Formation of di-acetylated byproduct from excess anhydride.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_SM Analyze Crude Product (NMR, LC-MS) Start->Check_SM Decision_Impurity Identify Major Impurity Check_SM->Decision_Impurity Uncyclized Uncyclized Intermediate Decision_Impurity->Uncyclized Intermediate Diacetylated Di-acetylated Byproduct Decision_Impurity->Diacetylated Byproduct Other Other/Unknown Decision_Impurity->Other Other Sol_Uncyclized Increase Temp/Time Change Solvent to Acetic Acid Add Catalyst Uncyclized->Sol_Uncyclized Sol_Diacetylated Reduce Acetic Anhydride (1.2 eq) Control Reagent Addition Temp Diacetylated->Sol_Diacetylated Sol_Other Purify via Column Chromatography Recrystallize with different solvent Other->Sol_Other

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1,3-benzoxazol-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer

Proposed Synthetic Pathway

The proposed multi-step synthesis of this compound begins with the commercially available precursor, 3-aminophenol. The pathway involves acetylation, regioselective nitration, selective reduction of the nitro group, and subsequent acid-catalyzed cyclization to form the final benzoxazole ring.

Synthetic Pathway 3-Aminophenol 3-Aminophenol 3-Hydroxyacetanilide 3-Hydroxyacetanilide 3-Aminophenol->3-Hydroxyacetanilide Acetylation 4-Nitro-3-hydroxyacetanilide 4-Nitro-3-hydroxyacetanilide 3-Hydroxyacetanilide->4-Nitro-3-hydroxyacetanilide Nitration 4-Amino-3-hydroxyacetanilide 4-Amino-3-hydroxyacetanilide 4-Nitro-3-hydroxyacetanilide->4-Amino-3-hydroxyacetanilide Reduction This compound This compound 4-Amino-3-hydroxyacetanilide->this compound Cyclization

Caption: Proposed synthetic route for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Step 1: Acetylation of 3-Aminophenol
Problem Possible Cause Troubleshooting Steps
Low yield of 3-hydroxyacetanilide Incomplete reaction.- Ensure complete dissolution of 3-aminophenol before adding acetic anhydride. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Slightly increase the reaction time or temperature if necessary.
Product lost during workup.- Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. - Wash the product with cold water to minimize dissolution.
Product is colored Oxidation of 3-aminophenol.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified reagents and solvents.
Step 2: Nitration of 3-Hydroxyacetanilide
Problem Possible Cause Troubleshooting Steps
Formation of multiple isomers (low regioselectivity) The hydroxyl and acetamido groups have competing directing effects.- Carefully control the reaction temperature; lower temperatures may favor different isomer ratios. - Experiment with different nitrating agents (e.g., dilute nitric acid, a mixture of sodium nitrate and sulfuric acid). - Consider using a milder nitrating agent to improve selectivity.
Low yield of the desired nitro-isomer Harsh reaction conditions leading to decomposition.- Add the nitrating agent slowly and maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. - Use the minimum effective concentration of the nitrating agent.
Runaway reaction Reaction is highly exothermic.- Ensure efficient stirring and cooling throughout the addition of the nitrating agent. - Add the nitrating agent dropwise to maintain control over the reaction rate.
Step 3: Reduction of the Nitro Group
Problem Possible Cause Troubleshooting Steps
Reduction of the amide group The reducing agent is too harsh.- Use a chemoselective reducing agent known to spare amides, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with a specific catalyst (e.g., PtO₂).
Incomplete reduction Insufficient reducing agent or catalyst deactivation.- Ensure the correct stoichiometry of the reducing agent. - If using catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. - Monitor the reaction by TLC until the starting material is consumed.
Formation of side products Condensation reactions of intermediates.- Control the reaction pH, as some side reactions are pH-dependent. - Maintain a moderate reaction temperature.
Step 4: Cyclization to this compound
Problem Possible Cause Troubleshooting Steps
Low yield of the final product Incomplete cyclization.- Use a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid. - Ensure anhydrous conditions, as water can inhibit the reaction. - Increase the reaction temperature or time as needed, while monitoring for decomposition.
Product decomposition Harsh acidic conditions or high temperature.- Use the mildest effective acid catalyst. - Optimize the reaction temperature and time to maximize conversion while minimizing degradation.
Difficulty in purification Presence of starting material or side products.- Utilize column chromatography for purification, experimenting with different solvent systems to achieve good separation. - Recrystallization from a suitable solvent may also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in this synthesis?

A1: The most significant challenge is the regioselective nitration of 3-hydroxyacetanilide. The hydroxyl group is an ortho-, para-director, while the acetamido group is also an ortho-, para-director. Achieving nitration at the desired position (ortho to the hydroxyl group and meta to the acetamido group) will likely result in a mixture of isomers, necessitating careful optimization of reaction conditions and purification.

Q2: Are there alternative routes to synthesize this compound?

A2: Yes, an alternative approach could involve starting with a precursor that already has the desired substitution pattern, such as 2-amino-3-nitrophenol. Acetylation of the amino group followed by reduction of the nitro group and subsequent cyclization could be a viable, though potentially longer, alternative.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Quantitative Data Summary

Since a specific protocol for the target molecule is unavailable, the following table presents typical reaction conditions for analogous transformations found in the literature. These can be used as a starting point for optimization.

Transformation Reagents and Conditions Typical Yield Reference Analogue
Acetylation of Aminophenols Acetic anhydride, water, room temperature to gentle warming.80-95%Synthesis of 3-hydroxyacetanilide.[1]
Nitration of Phenols Conc. HNO₃, Conc. H₂SO₄, 0-10 °C.Varies (isomer mixture)General nitration of phenols.
Selective Nitro Reduction SnCl₂·2H₂O, Ethanol, reflux.70-90%Reduction of nitroarenes with amides.
Benzoxazole Formation Polyphosphoric acid (PPA), 150-200 °C.60-85%Cyclization of o-acylaminophenols.[2]

Experimental Protocols

Proposed Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization s1_start Dissolve 3-aminophenol in water s1_reagent Add acetic anhydride s1_start->s1_reagent s1_react Stir at room temperature s1_reagent->s1_react s1_isolate Cool and filter the product s1_react->s1_isolate s2_start Dissolve 3-hydroxyacetanilide in H₂SO₄ s1_isolate->s2_start s2_reagent Add nitrating mixture (HNO₃/H₂SO₄) dropwise at 0-5 °C s2_start->s2_reagent s2_react Stir at low temperature s2_reagent->s2_react s2_workup Pour onto ice and filter s2_react->s2_workup s3_start Suspend nitro-intermediate in ethanol s2_workup->s3_start s3_reagent Add SnCl₂·2H₂O and reflux s3_start->s3_reagent s3_react Monitor by TLC s3_reagent->s3_react s3_workup Neutralize and extract the product s3_react->s3_workup s4_start Mix amino-intermediate with PPA s3_workup->s4_start s4_react Heat at 180-200 °C s4_start->s4_react s4_workup Cool, add water, neutralize, and extract s4_react->s4_workup s4_purify Purify by column chromatography s4_workup->s4_purify Troubleshooting cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Yield in Final Cyclization Step CheckTLC Analyze reaction mixture by TLC Start->CheckTLC Incomplete Starting material remains CheckTLC->Incomplete Incomplete Reaction Decomposition Multiple new spots/streaking CheckTLC->Decomposition Decomposition Observed ProductInAqueous Product not precipitating or extracting CheckTLC->ProductInAqueous No Product in Organic Layer PurificationIssue Co-eluting impurities CheckTLC->PurificationIssue Impure Product IncreaseTemp IncreaseTemp Incomplete->IncreaseTemp Increase temperature/time DecreaseTemp DecreaseTemp Decomposition->DecreaseTemp Decrease temperature/time or use milder acid AdjustpH AdjustpH ProductInAqueous->AdjustpH Check and adjust pH during neutralization ChangeSolvent ChangeSolvent PurificationIssue->ChangeSolvent Optimize chromatography solvent system

References

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1,3-benzoxazol-4-amine. The following information is based on established principles of benzoxazole synthesis and addresses common challenges, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible method for the synthesis of this compound is the condensation and cyclization of 3,4-diaminophenol with acetic anhydride or acetic acid. This reaction involves the acylation of one of the amino groups followed by an intramolecular cyclization to form the benzoxazole ring.

Q2: How does temperature affect the yield of the reaction?

Temperature is a critical parameter in the synthesis of this compound. Insufficient temperature may lead to an incomplete reaction, stalling at the intermediate amide stage.[1] Conversely, excessively high temperatures can promote the formation of side products, such as polymers, or lead to the degradation of the starting materials and the final product.[1][2] Optimal temperature control is therefore essential for maximizing the yield. Some solvent-free benzoxazole syntheses require temperatures as high as 130°C to achieve good yields.[1][3]

Q3: My reaction is not proceeding to completion. What are the possible temperature-related causes?

If your reaction is stalling, the temperature may be too low to overcome the activation energy of the cyclization step.[1] In syntheses involving aldehydes, a stable Schiff base intermediate may form that requires higher temperatures to cyclize.[4] Consider incrementally increasing the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).

Q4: I am observing significant side product formation. How can temperature be adjusted to minimize this?

The formation of side products is often exacerbated by high temperatures.[5] At elevated temperatures, starting materials like aminophenols can self-condense or polymerize.[1] To minimize side products, it is advisable to carefully control the temperature and consider running the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.

Q5: Can this synthesis be performed under solvent-free conditions, and how does that impact the temperature requirements?

Yes, solvent-free synthesis is a viable and often environmentally friendly approach for preparing benzoxazoles.[5] These conditions typically require heating the neat reactants, often with a catalyst. The required temperature for solvent-free reactions can be high, sometimes up to 130°C, to ensure the mixture is molten and to drive the reaction to completion.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inadequate Reaction Temperature The reaction temperature may be too low. Incrementally increase the temperature by 10-20°C and monitor the reaction progress via TLC or GC.[1] Some reactions may require reflux conditions to proceed effectively.
Excessive Reaction Temperature High temperatures can lead to the degradation of starting materials or the desired product.[2] Review the literature for the thermal stability of your specific reactants and products. Consider running the reaction at a lower temperature for a longer duration.
Sub-optimal Heating Method Uneven heating can create localized hot spots, leading to side product formation. Ensure uniform heating using a well-stirred oil bath or a heating mantle with a temperature controller.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps
Polymerization at High Temperatures Aminophenols are prone to polymerization at elevated temperatures.[1] Attempt the reaction at a lower temperature. If a catalyst is being used, a more active catalyst might allow for a reduction in the reaction temperature.
Formation of Stable Intermediates Incomplete cyclization can leave unreacted intermediates. If a stable amide intermediate is suspected, increasing the temperature or adding a suitable catalyst (e.g., a Lewis acid) can promote cyclization.[4]
Air Oxidation of Starting Material 2-aminophenols can be sensitive to air oxidation, especially at higher temperatures, leading to colored impurities.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Data Presentation

Table 1: Effect of Temperature on the Yield of a Generic 2-Methylbenzoxazole Synthesis

Temperature (°C)Reaction Time (h)Yield (%)Observations
801245Incomplete conversion of starting material.
100875Good conversion with minimal side products.
120588Faster reaction, slight increase in colored impurities.
140370Significant formation of dark, insoluble byproducts.

Note: This data is illustrative and based on general trends observed in benzoxazole synthesis. Actual results may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 3,4-Diaminophenol

  • Acetic Anhydride

  • Polyphosphoric acid (PPA) or another suitable catalyst

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 3,4-diaminophenol (1.0 eq) and a catalyst such as polyphosphoric acid.

  • Slowly add acetic anhydride (1.1 eq) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow start Combine Reactants: 3,4-Diaminophenol & Acetic Anhydride heat Heat to Optimal Temperature (e.g., 100-120°C) start->heat monitor Monitor Reaction by TLC heat->monitor workup Aqueous Workup (NaHCO3 quench) monitor->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification: Column Chromatography or Recrystallization extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction? temp_low Increase Temperature Incrementally start->temp_low Yes side_products Significant Side Products? start->side_products No temp_low->side_products temp_high Decrease Temperature side_products->temp_high Yes optimize Reaction Optimized side_products->optimize No inert_atm Use Inert Atmosphere temp_high->inert_atm inert_atm->optimize

Caption: Troubleshooting decision tree for temperature optimization in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Methyl-1,3-benzoxazol-4-amine by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 2-Methyl-1,3-benzoxazol-4-amine is a critical step in ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for this purpose due to its robustness and cost-effectiveness. This guide provides an objective comparison of the HPLC-UV method for the purity validation of this compound against other analytical techniques, supported by representative experimental data.

Data Presentation

The performance of a typical HPLC-UV method for the analysis of aromatic amines and benzoxazole derivatives is summarized in Table 1. These values are representative and may vary based on the specific instrumentation and method parameters.

Table 1: Performance Characteristics of a Representative HPLC-UV Method for Purity Analysis

Performance ParameterTypical Value
Linearity (R²)>0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

A comparison of HPLC-UV with other common analytical techniques for purity determination is presented in Table 2. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or higher sensitivity.

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance.Robust, cost-effective, good for quantification.Moderate sensitivity, not suitable for compounds without a UV chromophore.
LC-MS Separation by HPLC followed by mass analysis.High sensitivity and selectivity, provides molecular weight information.[1]Higher cost, more complex instrumentation.[1]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).[2]Lower sensitivity, higher instrumentation cost.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative screening.[3]Lower resolution and sensitivity, not ideal for quantification.

Experimental Protocols

A detailed methodology for the purity validation of this compound by HPLC-UV is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: An Agilent 1200 series LC system or equivalent, equipped with a UV detector.[2]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to ensure adequate separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.[2]

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for HPLC-UV purity validation and the logical relationship of the key validation parameters.

Experimental Workflow for HPLC-UV Purity Validation cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis & Reporting Standard_Preparation Prepare Standard Solution Injection Inject Standard & Sample Standard_Preparation->Injection Sample_Preparation Prepare Sample Solution (this compound) Sample_Preparation->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration & Area Measurement Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (% Area) Peak_Integration->Purity_Calculation Validation_Report Generate Validation Report Purity_Calculation->Validation_Report

Caption: Experimental workflow for HPLC-UV purity validation.

Logical Relationship of HPLC Validation Parameters cluster_specificity Specificity/Selectivity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_robustness Robustness Method_Validation HPLC Method Validation Specificity Ability to assess analyte in the presence of impurities Method_Validation->Specificity Linearity Proportional response to concentration Method_Validation->Linearity Accuracy Closeness of measured value to true value (% Recovery) Method_Validation->Accuracy Repeatability Intra-day precision Method_Validation->Repeatability Intermediate_Precision Inter-day precision Method_Validation->Intermediate_Precision Reproducibility Inter-laboratory precision Method_Validation->Reproducibility LOD Limit of Detection Method_Validation->LOD Robustness Capacity to remain unaffected by small variations in method parameters Method_Validation->Robustness Range Concentration interval of linearity Linearity->Range LOQ Limit of Quantification LOD->LOQ

Caption: Logical relationship of HPLC validation parameters.

References

Comparative Spectroscopic Analysis of 2-Methyl-1,3-benzoxazol-4-amine and Its Isomers: A Guide to ¹H and ¹³C NMR Spectral Assignment

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Summary of NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for the structural isomers, 5-methylbenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine, as reported in the literature.[1][2] This data is presented alongside a predicted spectral assignment for 2-Methyl-1,3-benzoxazol-4-amine, based on established NMR principles and observed trends in the isomeric compounds.

Table 1: Comparative ¹H NMR Spectral Data (DMSO-d₆)

Proton AssignmentThis compound (Predicted)5-Methylbenzo[d]oxazol-2-amine[1][2]6-Methylbenzo[d]oxazol-2-amine[1][2]
CH₃~2.4 ppm (s)2.30 ppm (s)2.32 ppm (s)
NH₂~5.0-6.0 ppm (br s)7.29 ppm (s)7.29 ppm (s)
H-5~6.7 ppm (d)-6.90 ppm (d, J = 7.6 Hz)
H-6~7.0 ppm (t)6.75 ppm (d, J = 7.9 Hz)-
H-7~6.8 ppm (d)7.00 ppm (s)7.14 ppm (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, br s = broad singlet.

Table 2: Comparative ¹³C NMR Spectral Data (DMSO-d₆)

Carbon AssignmentThis compound (Predicted)5-Methylbenzo[d]oxazol-2-amine[1][2]6-Methylbenzo[d]oxazol-2-amine[1][2]
CH₃~14 ppm21.10 ppm20.97 ppm
C-2~163 ppm162.89 ppm162.30 ppm
C-4~145 ppm146.09 ppm148.06 ppm
C-5~110 ppm-114.69 ppm
C-6~125 ppm120.46 ppm-
C-7~115 ppm107.80 ppm108.9 ppm
C-3a~140 ppm143.78 ppm140.89 ppm
C-7a~135 ppm--

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of benzoxazole derivatives, based on standard laboratory practices and information from the cited literature.[1][2][3]

Sample Preparation:

  • Sample Purity: Ensure the sample of the benzoxazole derivative is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for amine-containing compounds as it can help in observing exchangeable protons.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically used for aromatic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to obtain a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or the TMS signal.

  • Integration and Peak Picking: The peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound with atom numbering for spectral assignment and a generalized workflow for NMR analysis.

Caption: Structure of this compound with atom numbering.

NMR_Workflow Generalized NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Pure Compound Solvent Deuterated Solvent Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Referencing Phase_Baseline->Referencing Processed_Spectrum Processed Spectrum Referencing->Processed_Spectrum Assignment Peak Assignment Processed_Spectrum->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

Caption: A generalized workflow for NMR spectral acquisition and analysis.

References

Comparative Analysis of Mass Spectrometry Fragmentation: 2-Methyl-1,3-benzoxazol-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-1,3-benzoxazol-4-amine against the experimentally determined fragmentation pattern of a closely related analog, 2-Methyl-1,3-benzoxazole. Due to the limited availability of public experimental spectral data for this compound, this guide utilizes established fragmentation principles of aromatic amines and benzoxazole derivatives to predict its mass spectrum. This comparison offers valuable insights into the influence of the amino substituent on the fragmentation pathways of the benzoxazole core.

Data Presentation: Predicted vs. Experimental Fragmentation

The following table summarizes the predicted major fragment ions for this compound and the observed major fragment ions for 2-Methyl-1,3-benzoxazole from the NIST database.[1][2]

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) and Predicted/Observed Relative Intensities
This compound 148 (Predicted)Predicted Fragments: 147 (M-H), 133 (M-NH), 120 (M-HCN from amino group), 105, 77
2-Methyl-1,3-benzoxazole 133 (Observed)Observed Fragments: 133 (100%), 105 (40%), 104 (35%), 77 (30%), 76 (20%), 51 (25%)

Fragmentation Pattern Analysis

Predicted Fragmentation of this compound

The fragmentation of this compound under electron ionization is expected to be directed by the stable benzoxazole ring system and the presence of the amino and methyl functional groups. The molecular ion peak is predicted to be at m/z 148.

Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical (H•): A peak at m/z 147, resulting from the stabilization of the cation by the aromatic system.

  • Loss of an imino group (-NH): A fragment at m/z 133, which would correspond to the molecular ion of 2-methylbenzoxazole.

  • Loss of hydrogen cyanide (HCN): The expulsion of HCN from the amino group is a common fragmentation pathway for aromatic amines, which would lead to a fragment at m/z 121.

  • Ring cleavage: Subsequent fragmentation of the benzoxazole ring is expected to yield characteristic ions at m/z 105 (loss of CO from the m/z 133 fragment) and m/z 77 (phenyl cation).

Experimental Fragmentation of 2-Methyl-1,3-benzoxazole

The mass spectrum of 2-Methyl-1,3-benzoxazole is well-documented in the NIST database and serves as an excellent reference.[1][2] The molecular ion at m/z 133 is the base peak, indicating the stability of the ring system.

Major observed fragments are:

  • m/z 105: This significant peak corresponds to the loss of carbon monoxide (CO), a characteristic fragmentation of the oxazole ring.

  • m/z 104: Arises from the loss of a hydrogen atom from the m/z 105 fragment.

  • m/z 77: Represents the phenyl cation, resulting from further fragmentation of the benzoxazole structure.

  • m/z 76: Corresponds to the benzyne radical cation, formed by the loss of a hydrogen atom from the phenyl cation.

  • m/z 51: A common fragment in the mass spectra of benzene derivatives.

Experimental Protocols

The following are generalized protocols for the analysis of benzoxazole derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable aromatic amines.[3][4][5][6]

  • Sample Preparation: Dissolve the analyte in a suitable volatile organic solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 µg/mL.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A 30 m x 0.25 mm x 0.25 µm HP-5MS column (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

    • Oven Program: Initial temperature of 80°C for 1 minute, ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, and finally to 290°C at 25°C/min with a final hold for 10 minutes.[4]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Transfer Line Temperature: 290 °C.[4]

    • Ion Source Temperature: 230 °C.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique suitable for polar and less volatile small molecules.[7][8][9]

  • Sample Preparation: Dissolve the sample in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid) to a final concentration of 1-10 µg/mL.[8]

  • Infusion Conditions:

    • Flow Rate: 5-10 µL/min.

    • Solvent: 50:50 acetonitrile:water with 0.1% formic acid.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas: Nitrogen at a flow rate of 8-12 L/min.

    • Gas Temperature: 300-350 °C.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

    • Scan Range: m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a small organic molecule like this compound using mass spectrometry.

MassSpecWorkflow General Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Analyte Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Introduction Sample Introduction (GC or Direct Infusion) Dilution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalyzer Mass Analysis (m/z Separation) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration DataInterpretation Fragmentation Pattern Analysis SpectrumGeneration->DataInterpretation

Caption: A generalized workflow for mass spectrometry analysis.

References

A Comparative Analysis of the Biological Activity of 2-Methyl-1,3-benzoxazol-4-amine and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active molecules is paramount. This guide provides a comparative overview of the biological activity of 2-Methyl-1,3-benzoxazol-4-amine and its theoretical isomers, based on the current landscape of scientific literature. While direct comparative studies on the positional isomers of the amino group are notably scarce, this report synthesizes available data on closely related benzoxazole derivatives to infer potential trends in biological activity and outlines the standard experimental protocols utilized in their evaluation.

Benzoxazole scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological effects of these compounds are highly dependent on the nature and position of substituents on the benzoxazole core. This guide focuses on this compound and explores the potential impact of altering the position of the amino group on the benzene ring.

Data Presentation: A Landscape of Benzoxazole Bioactivity

Compound/DerivativeBiological ActivityCell Line/OrganismPotency (e.g., IC50, MIC)Reference
General Benzoxazole Derivatives AnticancerVarious (e.g., MCF-7, A549, HepG2)Varies widely based on substitution[1]
AntimicrobialS. aureus, E. coli, C. albicansVaries widely based on substitution[2][3]
Phortress Analogue (Benzoxazole) AnticancerHT-29, MCF7, A549, HepG2, C6Attractive anticancer effect[1]
2-Substituted Benzoxazoles AnticancerHeLa, WiDr, HepG2, MCF-7Compounds 11 and 14 showed notable activity[4]
N-substituted Benzoxazolones Anticancer (Apoptosis Induction)MCF-7Compounds 1 and 2 effective at 100µM and 50µM[5]

Note: This table is illustrative and compiles data from different studies on a variety of benzoxazole derivatives, not a direct comparison of the isomers of 2-Methyl-1,3-benzoxazol-amine.

Experimental Protocols

The evaluation of the biological activity of benzoxazole derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (benzoxazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1][5]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known concentration of microorganisms (e.g., 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound and its isomers have not been elucidated, the broader class of benzoxazole derivatives has been shown to exert its anticancer effects through various mechanisms. A generalized representation of these potential pathways is provided below.

anticancer_pathways cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazole_Derivative Benzoxazole_Derivative Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Benzoxazole_Derivative->Receptor_Tyrosine_Kinases Inhibition Apoptotic_Pathways Apoptotic_Pathways Benzoxazole_Derivative->Apoptotic_Pathways Induction DNA_Interaction DNA_Interaction Benzoxazole_Derivative->DNA_Interaction Intercalation/Binding Signaling_Cascades Signaling_Cascades Receptor_Tyrosine_Kinases->Signaling_Cascades Activation Gene_Expression Gene_Expression Signaling_Cascades->Gene_Expression Regulation Cell_Death Cell_Death Apoptotic_Pathways->Cell_Death DNA_Interaction->Gene_Expression Alteration Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Reduced_Proliferation Reduced_Proliferation Gene_Expression->Reduced_Proliferation

Caption: Potential mechanisms of anticancer activity for benzoxazole derivatives.

Experimental and logical workflows

The general workflow for the synthesis and biological evaluation of novel benzoxazole compounds is a systematic process that moves from chemical synthesis to in vitro and potentially in vivo testing.

experimental_workflow Start Start Synthesis Synthesis of Benzoxazole Isomers Start->Synthesis Purification_Characterization Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification_Characterization->In_Vitro_Screening Data_Analysis Data Analysis and IC50/MIC Determination In_Vitro_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Identification Identification of Lead Compound(s) SAR_Studies->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies (Optional) Mechanism_of_Action->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General workflow for the development of novel benzoxazole-based therapeutic agents.

Conclusion

The existing literature strongly supports the potential of the benzoxazole scaffold as a source of diverse and potent biological activities. While this guide provides a framework for understanding the potential biological landscape of this compound and its isomers, it also underscores a significant gap in the current research. A direct, comparative study of these specific positional isomers is necessary to elucidate the precise impact of the amino group's location on the molecule's anticancer, antimicrobial, and other pharmacological properties. Such a study would be invaluable for guiding the rational design of more effective and selective benzoxazole-based therapeutic agents. Future research in this area is highly encouraged to unlock the full potential of this promising class of compounds.

References

A Comparative Analysis of 2-Methyl-1,3-benzoxazol-4-amine and 2-methyl-1,3-benzoxazol-5-amine: An Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide aims to provide a comparative overview of the biological activities of two specific isomers: 2-methyl-1,3-benzoxazol-4-amine and 2-methyl-1,3-benzoxazol-5-amine. However, a comprehensive search of the current scientific literature and patent databases reveals a significant lack of direct comparative studies and specific biological data for these two compounds.

This document will, therefore, provide a general overview of the reported biological activities of aminobenzoxazole derivatives as a class, which may offer insights into the potential activities of the two isomers of interest.

General Biological Activities of Aminobenzoxazole Derivatives

Derivatives of the aminobenzoxazole core have been investigated for a range of therapeutic applications. The position of the amine group on the benzene ring, along with other substitutions, can significantly influence the pharmacological profile of the molecule.

Potential Anticancer Activity

Numerous studies have explored the anticancer potential of substituted benzoxazoles. While no specific data exists for the two isomers , related compounds have been shown to exert cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for some benzoxazole derivatives involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Illustrative Workflow for Anticancer Screening of Novel Compounds

The following diagram illustrates a general workflow for screening new chemical entities for potential anticancer activity.

Anticancer_Screening_Workflow General Workflow for Anticancer Drug Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Compound Synthesis (e.g., 2-methyl-1,3-benzoxazol-amine isomers) B Cell Line Selection (e.g., Breast, Lung, Colon Cancer) A->B C Cytotoxicity Assays (e.g., MTT, SRB) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E F Animal Model Selection (e.g., Xenograft models) E->F Promising Candidates G Toxicity and Efficacy Studies F->G H Pharmacokinetic Analysis G->H

Caption: A generalized workflow for the preclinical evaluation of potential anticancer compounds.

Potential Antimicrobial Activity

The benzoxazole nucleus is a key pharmacophore in a number of antimicrobial agents. The mechanism of action for some benzoxazole-based antimicrobials involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. While specific data for the 4-amine and 5-amine isomers of 2-methyl-1,3-benzoxazole is unavailable, the general class of aminobenzoxazoles has been a subject of interest in the development of new antibacterial and antifungal drugs.

Data Presentation

Due to the absence of specific quantitative data for a direct comparison, a data table cannot be provided at this time. Research efforts focused on the synthesis and biological evaluation of these specific isomers are needed to generate the data required for a meaningful comparative analysis.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and 2-methyl-1,3-benzoxazol-5-amine are not available in the reviewed literature. However, standard assays would typically be employed to assess their potential biological activities.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and 2-methyl-1,3-benzoxazol-5-amine) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

While the benzoxazole scaffold holds significant promise in drug discovery, there is a clear gap in the scientific literature regarding the specific biological activities of this compound and 2-methyl-1,3-benzoxazol-5-amine. The information available on the broader class of aminobenzoxazoles suggests that these isomers could potentially exhibit anticancer and/or antimicrobial properties. However, without direct experimental evidence, any comparison of their biological activity remains speculative. Further research, including synthesis, in vitro screening, and mechanism of action studies, is imperative to elucidate the therapeutic potential of these specific molecules and to understand the structure-activity relationships governed by the position of the amine substituent. This would provide the necessary data for a robust and objective comparison.

A Comparative Analysis of the Cytotoxicity of 2-Methyl-1,3-benzoxazol-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study on the cytotoxicity of 2-Methyl-1,3-benzoxazol-4-amine and its structurally related analogs. The benzoxazole scaffold is a prominent feature in many compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes relevant biological pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of Benzoxazole Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of various 2-substituted and 5-substituted benzoxazole analogs against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher cytotoxic potency. The data has been compiled from multiple studies to provide a comparative overview.[3][6][7]

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 Substituted phenylHMCF-7 (Breast)4.05 ± 0.17[3]
HepG2 (Liver)3.95 ± 0.18[3]
Analog 2 Substituted phenylClMCF-7 (Breast)3.22 ± 0.13[3]
HepG2 (Liver)4.61 ± 0.23[3]
Analog 3 Substituted phenylCH3MCF-7 (Breast)15.21 ± 1.08[3]
HepG2 (Liver)10.50 ± 0.76[3]
Analog 4 PyridineCH3MCF-7 (Breast)4 µg/mL[2]
Analog 5 PhenylCH3MCF-7 (Breast)12 µg/mL[2]
Analog 6 BenzimidazoleCH3HepG2 (Liver)17.9 µg/mL*[2]
Analog 7 Substituted phenyl amineHMDA-MB-231 (Breast)6.14 ± 0.41[6]
MCF-7 (Breast)8.25 ± 0.62[6]
Analog 8 Substituted phenyl amineClMDA-MB-231 (Breast)5.63 ± 0.39[6]
MCF-7 (Breast)7.18 ± 0.55[6]

Note: Some IC50 values were reported in µg/mL and have been presented as such.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1-3 x 10^4 cells/mL in 190 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The test compounds are serially diluted to various concentrations. 10 µL of each concentration is added to the respective wells. A vehicle control (containing only DMSO at the same concentration as the test compounds) and a positive control (e.g., a known anticancer drug like Sorafenib) are also included.[7]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.[7][8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[8]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions. The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the cytotoxicity of benzoxazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HepG2) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (48-72h) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization absorbance 8. Absorbance Reading (540 nm) formazan_solubilization->absorbance ic50 9. IC50 Calculation absorbance->ic50

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation Promotes Benzoxazole Benzoxazole Analog (Inhibitor) Benzoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.

Caspase_Apoptosis_Pathway cluster_initiator Initiation cluster_execution Execution cluster_outcome Outcome stimulus Apoptotic Stimulus (e.g., Benzoxazole Analog) pro_caspase9 Pro-caspase-9 stimulus->pro_caspase9 Activates caspase9 Caspase-9 (Active) pro_caspase9->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleaves & Activates caspase3 Caspase-3 (Active) pro_caspase3->caspase3 cleavage Cleavage of Cellular Proteins caspase3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Intrinsic Caspase-3 Mediated Apoptosis Pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the robust and reliable quantification of novel chemical entities is paramount. This guide presents a comparative analysis of two prevalent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative determination of 2-Methyl-1,3-benzoxazol-4-amine.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often represents a trade-off between the required sensitivity, selectivity, cost, and complexity of the instrumentation. The following table summarizes the typical performance characteristics of these two methods for the quantification of a small molecule like this compound.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.995> 0.999
Range 0.1 - 100 µg/mL0.05 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.02 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 ng/mL
Selectivity ModerateHigh
Run Time ~15 minutes~5 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of any validated analytical method. The following sections outline representative methodologies for both HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Samples are accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

  • Prior to injection, samples are filtered through a 0.45 µm syringe filter.

5. Calibration:

  • A stock solution of the reference standard is prepared and serially diluted with the mobile phase to create a series of calibration standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Instrumentation:

  • LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

3. Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

4. Sample Preparation:

  • For biological matrices, protein precipitation is a common sample preparation technique.

  • An internal standard is added to all samples, calibrators, and quality control samples.

  • Following centrifugation, the supernatant is transferred for injection.

5. Calibration:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Visualizing the Cross-Validation Workflow

Cross-validation is a critical step when transferring an analytical method between laboratories or when comparing a new method against an established one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_outcome Outcome prep1 Define Acceptance Criteria prep2 Prepare Quality Control (QC) Samples (Low, Mid, High) prep1->prep2 analysis1 Analyze QCs with Method A prep2->analysis1 analysis2 Analyze QCs with Method B prep2->analysis2 eval1 Compare Results from Both Methods analysis1->eval1 analysis2->eval1 eval2 Calculate Percent Difference eval1->eval2 eval3 Assess Against Acceptance Criteria eval2->eval3 outcome1 Methods are Correlated (Pass) eval3->outcome1 Pass outcome2 Investigation Required (Fail) eval3->outcome2 Fail

Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.

Signaling Pathway for Method Selection

The decision-making process for selecting an appropriate analytical method can be visualized as a signaling pathway, where the initial requirements trigger a cascade of considerations leading to the final choice.

cluster_input Initial Requirement cluster_considerations Key Considerations cluster_methods Potential Methods cluster_decision Decision Outcome start Quantification of This compound sensitivity Required Sensitivity start->sensitivity selectivity Matrix Complexity start->selectivity throughput Sample Throughput start->throughput cost Budget and Resources start->cost hplc HPLC-UV sensitivity->hplc Moderate lcms LC-MS/MS sensitivity->lcms High selectivity->hplc Low to Moderate selectivity->lcms High throughput->hplc Lower throughput->lcms Higher cost->hplc Lower cost->lcms Higher decision Selected Analytical Method hplc->decision lcms->decision

Caption: A diagram illustrating the decision-making pathway for selecting an analytical method.

References

Identifying Synthesis By-products of 2-Methyl-1,3-benzoxazol-4-amine by LC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals and active pharmaceutical ingredients (APIs) such as 2-Methyl-1,3-benzoxazol-4-amine requires rigorous analytical characterization to ensure purity, safety, and efficacy. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and indispensable tool for identifying and quantifying synthesis-related impurities. This guide provides a comparative overview of LC-MS based methodologies for the identification of potential by-products in the synthesis of this compound, supported by experimental data and detailed protocols.

Unraveling the Synthetic Pathway and Potential By-products

A common and efficient synthetic route to 2-methyl-benzoxazole derivatives involves the cyclization of an appropriately substituted 2-aminophenol with an acetylating agent, such as acetic anhydride.[1][2] In the case of this compound, the likely precursor is 1,4-diamino-2-hydroxybenzene. The reaction proceeds through the formation of an acetamide intermediate followed by intramolecular cyclization to yield the benzoxazole ring.

However, several side reactions can occur, leading to the formation of various by-products. Understanding these potential impurities is crucial for developing effective analytical methods for their detection and control.

Potential Synthesis By-products:

  • Incompletely Cyclized Intermediate: N-(4-amino-2-hydroxyphenyl)acetamide is a key intermediate that may remain if the cyclization reaction does not go to completion.

  • Di-acetylated By-product: Both amino groups of the precursor can be acetylated, leading to the formation of N,N'-(dihydroxybenzene-1,4-diyl)diacetamide.

  • Positional Isomers: If the starting material contains isomeric impurities or if the cyclization is not fully regioselective, positional isomers of the final product or intermediates may be formed. For instance, the formation of 2-Methyl-1,3-benzoxazol-7-amine could be a possibility depending on the precise reaction conditions and the purity of the starting materials.

Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed for impurity profiling, LC-MS stands out for its high sensitivity, selectivity, and ability to provide structural information.

Analytical Technique Strengths Limitations Application in this Context
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, reproducible, and widely available. Good for quantification of known impurities.Limited peak capacity for complex mixtures. Does not provide structural information for unknown impurities.Suitable for routine purity checks and quantification of known by-products once they are identified and characterized.
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and selectivity. Provides molecular weight information, aiding in the identification of unknown compounds.[3]Matrix effects can suppress or enhance ionization. Isomers may not be distinguishable by mass alone.Ideal for the initial identification of potential by-products and for monitoring their presence at trace levels.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Provides structural information through fragmentation patterns, enabling the differentiation of isomers and confident identification of unknowns.[4][5]Requires more specialized instrumentation and expertise for data interpretation.The gold standard for the definitive identification and structural elucidation of synthesis by-products. High-resolution mass spectrometry (HRMS) within an LC-MS/MS setup offers even greater confidence in elemental composition determination.[6]

Experimental Protocols

General LC-MS Method for By-product Screening

This protocol provides a starting point for the separation and detection of this compound and its potential by-products. Optimization will likely be required based on the specific instrumentation and the observed impurity profile.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over a suitable time to elute all compounds of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.

    • Scan Mode: Full scan mode (e.g., m/z 100-500) for initial screening to detect all potential ions.

    • Data-Dependent Acquisition (DDA): For LC-MS/MS, a DDA method can be used to automatically trigger fragmentation of the most intense ions detected in the full scan, providing structural information.

Sample Preparation
  • Accurately weigh a small amount of the reaction mixture or final product.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

Data Presentation and Interpretation

The data obtained from LC-MS analysis can be presented in tables to facilitate comparison and identification of by-products.

Table 1: Expected Molecular Weights of Target Compound and Potential By-products

Compound Molecular Formula Monoisotopic Mass (Da)
This compound (Target)C₈H₈N₂O148.0637
N-(4-amino-2-hydroxyphenyl)acetamide (Intermediate)C₈H₁₀N₂O₂166.0742
N,N'-(dihydroxybenzene-1,4-diyl)diacetamide (Di-acetylated)C₁₀H₁₂N₂O₄224.0797
2-Methyl-1,3-benzoxazol-7-amine (Isomer)C₈H₈N₂O148.0637

Interpreting Mass Spectra:

The fragmentation patterns observed in the MS/MS spectra are key to confirming the identity of the by-products.

  • This compound: The fragmentation of the benzoxazole ring and the loss of the methyl group or the amino group would be characteristic.

  • N-(4-amino-2-hydroxyphenyl)acetamide: Expect to see fragments corresponding to the loss of the acetyl group and cleavage of the amide bond.

  • N,N'-(dihydroxybenzene-1,4-diyl)diacetamide: Fragmentation would likely involve the loss of one or both acetyl groups.

  • Isomers: While isomers will have the same molecular weight, their fragmentation patterns in MS/MS can be different, allowing for their differentiation.[5]

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis cluster_data Data Interpretation synthesis Synthesis of 2-Methyl-1,3- benzoxazol-4-amine sample_prep Sample Preparation (Dilution & Filtration) synthesis->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS & MS/MS Detection (ESI+, Full Scan & DDA) lc_separation->ms_detection data_processing Data Processing (Peak Detection & Alignment) ms_detection->data_processing byproduct_id By-product Identification (Mass & Fragmentation) data_processing->byproduct_id quantification Quantification (Peak Area) byproduct_id->quantification

decision_tree start Peak Detected in LC-MS check_mass Does m/z match a known by-product? start->check_mass check_rt Does retention time match expected? check_mass->check_rt Yes msms_analysis Perform MS/MS Fragmentation Analysis check_mass->msms_analysis No confirm_id By-product Confirmed check_rt->confirm_id Yes check_rt->msms_analysis No unknown Potential Unknown By-product structure_elucidation Propose Structure based on Fragmentation msms_analysis->structure_elucidation structure_elucidation->unknown no_match No Match yes_match Yes yes_rt Yes no_rt No

Conclusion

The identification and characterization of synthesis by-products are critical aspects of drug development and chemical manufacturing. LC-MS, particularly with tandem mass spectrometry capabilities, provides the necessary sensitivity and structural information to confidently identify impurities, even at trace levels. By understanding the potential side reactions of the synthesis of this compound, researchers can develop and validate robust analytical methods to ensure the quality and safety of the final product. The systematic approach outlined in this guide, combining predictive knowledge of by-products with advanced analytical techniques, offers a reliable framework for impurity profiling.

References

A Researcher's Guide to Confirming the Structure of 2-Methyl-1,3-benzoxazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques used to elucidate and confirm the structure of 2-Methyl-1,3-benzoxazol-4-amine and its derivatives. Benzoxazoles are a prominent class of heterocyclic compounds that form the core of many pharmacologically active agents, making their precise characterization critical.

This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography in the structural analysis of these compounds. Due to the limited availability of public experimental data for this compound, this guide incorporates data from closely related analogs to provide a robust comparative framework.

Comparative Analysis of Spectroscopic Data

A multi-pronged analytical approach is indispensable for the definitive structural confirmation of this compound derivatives. The following tables summarize the expected and observed spectral data for the target molecule and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms in the molecule.

Compound/DerivativeAromatic Protons (ppm)-CH₃ (ppm)-NH₂ (ppm)Other Protons (ppm)
This compound (Expected) 6.5 - 7.5 (m, 3H)~2.5 (s, 3H)Broad singlet
3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine [1]7.10-7.66 (m, 6H)2.39 (s, 3H), 2.47 (s, 3H)6.11 (s, 2H)5.38 (s, 1H)[1]

¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Compound/DerivativeAromatic Carbons (ppm)-CH₃ Carbon (ppm)C=N Carbon (ppm)Other Carbons (ppm)
This compound (Expected) 105 - 150~14~165
3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine [1]98-15413.15, 21.46Not specified28.94 (CH₂)[1]
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and fragmentation pattern.

Compound/DerivativeMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 148 (M+)Not available
3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine [1]308 (M+)[1]Not available
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Compound/DerivativeN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound (Expected) 3300-3500~16401200-1350~3050
(4-(benzo[d]oxazol-2-ylthio)-2-nitroaniline) [2]3306 (-NH₂)1639Not specified3086[2]
X-ray Crystallography

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While specific data for this compound is not available, the following data for a related derivative illustrates the type of information obtained.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one MonoclinicP2₁/n12.22649.858115.8735112.129

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural confirmation.

Synthesis of Benzoxazole Derivatives

A general method for the synthesis of benzoxazole derivatives involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3]

Example Protocol for 5-Methyl-1,3-benzoxazole-2-thiol: [1]

  • Combine 2-Amino-4-methylphenol (1 g, 0.008 mol), KOH (0.54 g, 0.009 mol), and methanol (50 mL) in a round-bottom flask and stir for 10 minutes.[1]

  • Slowly add CS₂ (0.64 mL, 0.009 mol) at room temperature.[1]

  • Reflux the reaction mixture for 6 hours on a water bath.[1]

  • Monitor the reaction completion by TLC (Hexane: Ethyl acetate 9:1).[1]

  • Pour the reaction mixture into ice-cold water and acidify with glacial acetic acid to a pH of 6.[1]

  • Filter the resulting solid, dry it, and recrystallize from ethanol.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use these to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizing Experimental Workflows and Relationships

Graphical representations of experimental workflows and molecular structures can significantly aid in understanding the process of structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation start Starting Materials (e.g., 2-Aminophenol Derivative) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ms Mass Spectrometry (MS) purification->ms Purified Compound ftir FTIR Spectroscopy purification->ftir Purified Compound xray X-ray Crystallography (if crystalline) purification->xray Purified Compound data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the synthesis and structural confirmation of benzoxazole derivatives.

structure_confirmation_logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_validation Validation NMR_data NMR (Connectivity, Environment) Proposed_Structure Proposed Structure NMR_data->Proposed_Structure MS_data MS (Molecular Weight, Formula) MS_data->Proposed_Structure FTIR_data FTIR (Functional Groups) FTIR_data->Proposed_Structure XRAY_data X-ray (3D Structure) XRAY_data->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

References

A Comparative Benchmarking Analysis for the Synthesis of 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for 2-Methyl-1,3-benzoxazol-4-amine against an alternative, more modern approach for the synthesis of aminobenzoxazoles. Due to the limited availability of direct experimental data for the target molecule, this comparison benchmarks each step of a plausible synthetic pathway with data from closely analogous reactions.

Proposed Synthetic Pathway and Alternative Method

A plausible multi-step synthesis for this compound is proposed, commencing with the nitration of a suitable precursor, followed by cyclization to form the benzoxazole core, and concluding with the reduction of the nitro group. This traditional approach is compared with a contemporary iron-catalyzed redox condensation method, which offers a more direct route to aminobenzoxazoles.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the proposed multi-step synthesis (benchmarked with analogous reactions) and a one-pot alternative method.

ParameterProposed Multi-Step Synthesis (via Nitro-Intermediate)Alternative Method: Iron-Catalyzed Redox Condensation
Starting Materials 2-Amino-3-methylphenol, Nitrating Agent, Acetic Anhydride, Reducing Agent2-Nitrophenols, Amines, Carbon Disulfide
Key Intermediates 4-Nitro-2-methyl-1,3-benzoxazoleDithiocarbamate-amine adduct
Overall Yield Estimated Multi-step Yield: 45-60% (based on analogous reactions)Up to 97%
Reaction Time Multi-day synthesisNot explicitly stated, likely shorter than multi-step
Reaction Temperature Varies per step (0°C to reflux)Not explicitly stated
Number of Steps 31 (One-pot)
Reagents/Catalysts Strong acids/bases, metal hydrides or catalytic hydrogenationIron catalyst (environmentally friendly)

Experimental Protocols

Proposed Multi-Step Synthesis (Based on Analogous Reactions)

Step 1: Nitration of an o-Aminophenol Derivative (Analogous to the synthesis of 2-amino-4-nitrophenol)

  • Procedure: 2,4-Dinitrophenol (1.63 moles) is suspended in water (2.5 L). Ammonium chloride (11.6 moles) and concentrated aqueous ammonia (100 mL) are added, and the mixture is heated to 85°C. After cooling to 70°C, 60% fused sodium sulfide (5.4 moles) is added portion-wise while maintaining the temperature at 80-85°C. The reaction mixture is heated for an additional 15 minutes and then filtered hot. The filtrate is cooled, and the resulting crystals are collected. The crude product is recrystallized from boiling water after acidification with glacial acetic acid to yield 2-amino-4-nitrophenol.[1]

  • Yield: 64-67%[1]

Step 2: Cyclization to form the 2-Methyl-benzoxazole Ring (Analogous to the synthesis of 2-aryl-4-nitro-benzoxazoles)

  • Procedure: A mixture of a 2-amino-4-nitrophenol derivative (1.0 mmol), a suitable aldehyde (1.0 mmol), and a Brønsted acidic ionic liquid gel catalyst (1.0 mol %) is stirred under solvent-free conditions at 130°C for an extended period.[2] After completion, the mixture is dissolved in ethyl acetate, and the catalyst is separated by centrifugation. The organic layer is dried and concentrated to obtain the crude product.

  • Yield: 75-79% for nitro-substituted phenols.[2]

Step 3: Reduction of the Nitro Group to an Amine

  • Procedure: A common method for the reduction of a nitro group on an aromatic ring is catalytic hydrogenation. The nitro-substituted benzoxazole is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield the aminobenzoxazole.

  • Yield: Typically high, often >90% for this type of reduction.

Alternative Method: Iron-Promoted Redox Condensation
  • Procedure: This method involves the iron-catalyzed redox condensation of amines, carbon disulfide, and 2-nitrophenols to assemble 2-aminobenzoxazoles in a one-pot synthesis.[3] The reaction is believed to proceed via an iron-catalyzed reduction of the nitro group of the 2-nitrophenol by a dithiocarbamate group formed in situ from the amine and carbon disulfide.[3]

  • Advantages: This approach features the use of an environmentally friendly iron catalyst, readily available starting materials, and excellent atom-, step-, and redox-economy.[3]

Visualizing the Synthesis and Biological Context

To better illustrate the processes and potential applications, the following diagrams have been generated.

G cluster_0 Proposed Multi-Step Synthesis cluster_1 Alternative: Iron-Catalyzed Redox Condensation A 2-Amino-3-methylphenol B Nitration A->B C 2-Amino-3-methyl-4-nitrophenol B->C D Cyclization (e.g., Acetic Anhydride) C->D E 4-Nitro-2-methyl-1,3-benzoxazole D->E F Reduction E->F G This compound F->G H 2-Nitrophenol + Amine + CS2 I Iron Catalyst H->I J 2-Aminobenzoxazole Derivative I->J

Caption: Comparative Synthetic Workflows.

G Growth Factors Growth Factors Receptor Tyrosine Kinase (e.g., KDR) Receptor Tyrosine Kinase (e.g., KDR) Growth Factors->Receptor Tyrosine Kinase (e.g., KDR) Phosphorylation Phosphorylation Receptor Tyrosine Kinase (e.g., KDR)->Phosphorylation Aminobenzoxazole Derivative Aminobenzoxazole Derivative Aminobenzoxazole Derivative->Phosphorylation Inhibition ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis

Caption: Potential Mechanism of Action for Aminobenzoxazoles.

Concluding Remarks

For drug development professionals, the aminobenzoxazole scaffold is of significant interest, with derivatives showing potential as kinase inhibitors for anticancer applications.[4][5] The choice of synthetic route will likely depend on factors such as precursor availability, desired scale, and the importance of process efficiency and green chemistry principles. The iron-catalyzed method presents a promising avenue for the efficient and environmentally conscious production of this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1,3-benzoxazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Methyl-1,3-benzoxazol-4-amine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Proper personal protective equipment (PPE) and waste management procedures are therefore mandatory.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.

Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated solid this compound waste in a dedicated, clearly labeled, and compatible container. The original manufacturer's container is often a suitable choice[2].

    • Contaminated materials such as gloves, absorbent paper, and pipette tips should be collected in a separate, clearly labeled container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., harmful, irritant).

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from incompatible materials[3][4].

  • Keep containers tightly sealed except when adding waste.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Decontamination and Spill Response

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[5]. After thorough rinsing and drying, the container may be disposed of according to institutional guidelines.

  • Spills: In the event of a spill, evacuate the area and alert your supervisor and EHS. If trained and equipped, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled, compatible solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled, leak-proof liquid waste container. is_solid->collect_liquid No store_waste Store in a designated Satellite Accumulation Area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety for professional disposal. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-1,3-benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzoxazol-4-amine. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.

Chemical Hazards: this compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed or comes into contact with the skin.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary if there is a splash potential.[3][4]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant coveralls.[6][7]Ensure gloves are resistant to permeation by the chemical. Contaminated clothing should be removed and laundered before reuse.[3][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[3][4]Ensure proper fit and use in accordance with the manufacturer's instructions.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

  • Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the work area.[1][8]

2. Handling the Chemical:

  • Wear all required personal protective equipment as outlined in the table above.

  • Avoid all personal contact with the chemical, including inhalation of dust or fumes.[4]

  • When weighing or transferring the solid, use techniques that minimize dust generation.

  • Keep the container tightly closed when not in use.[1][5]

3. In Case of Exposure:

  • If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, or weighing boats, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh/Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Close Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,3-benzoxazol-4-amine
Reactant of Route 2
2-Methyl-1,3-benzoxazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.